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  • Product: 2-Cyclohexyl-1,3-dimethoxy-2-propanol
  • CAS: 104431-10-9

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Synthetic Utility of 2-Cyclohexyl-1,3-dimethoxy-2-propanol

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist Executive Summary In modern drug development and specialty materials science, the demand for sterically hindered, multi-oxygenated building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

In modern drug development and specialty materials science, the demand for sterically hindered, multi-oxygenated building blocks has surged. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) represents a highly specialized tertiary alcohol characterized by a unique amphiphilic profile. Also known as α,α -Bis(methoxymethyl)cyclohexanemethanol, this compound features a bulky lipophilic cyclohexyl ring adjacent to a hydrophilic, hydrogen-bonding 1,3-dimethoxy-2-propanol core.

This whitepaper provides an authoritative analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling

Understanding the baseline physical and chemical metrics of 2-Cyclohexyl-1,3-dimethoxy-2-propanol is critical for predicting its behavior in solvent systems and biological assays. The quantitative data is summarized below.

Table 1: Core Physical and Chemical Properties
PropertyValueCausality / SignificanceSource
CAS Registry Number 104431-10-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₁H₂₂O₃Dictates the exact mass and elemental composition.[1]
Molecular Weight 202.29 g/mol Optimal size for Fragment-Based Drug Discovery (FBDD).[1]
Boiling Point 80–85 °C at 3 mm HgHigh molecular weight necessitates vacuum distillation to prevent thermal degradation.
Physical State Viscous Liquid (≥95% purity)Viscosity is driven by intermolecular hydrogen bonding.
Alternative Name α,α -Bis(methoxymethyl)cyclohexanemethanolReflects the structural symmetry around the central tertiary carbon.

Structural and Mechanistic Insights

The chemical stability and reactivity of 2-Cyclohexyl-1,3-dimethoxy-2-propanol are entirely dictated by its steric environment. The central carbon (C2) is a tertiary alcohol flanked by a bulky cyclohexyl ring and two methoxymethyl groups.

  • Steric Shielding: The sheer bulk of the cyclohexyl group severely restricts the trajectory of incoming nucleophiles, making the C2 position virtually immune to SN​2 substitution. In medicinal chemistry, this steric shielding is highly prized because it protects the hydroxyl group from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) and chemical dehydration.

  • Amphiphilic Network: The molecule possesses a distinct polarity gradient. The cyclohexyl ring acts as a lipophilic anchor, while the two methoxy groups serve as hydrogen bond acceptors. The tertiary hydroxyl group acts as a hydrogen bond donor, capable of forming stable intramolecular hydrogen bonds with the adjacent ether oxygens, which influences its solubility profile.

PropertyProfile Core 2-Cyclohexyl-1,3-dimethoxy-2-propanol (Amphiphilic Scaffold) HBD Hydrogen Bond Donor (Tertiary Hydroxyl) Core->HBD C2 Position HBA Hydrogen Bond Acceptors (Methoxy Ethers) Core->HBA C1 & C3 Positions LIP Lipophilic Domain (Cyclohexyl Ring) Core->LIP C2 Position Steric Steric Shielding (Metabolic Stability) Core->Steric Bulky Substituents HBD->HBA Intramolecular Bonding

Caption: Structural domains and physicochemical properties of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Self-Validating Synthetic Protocol

As an application scientist, I prioritize synthetic routes that minimize side reactions while maximizing atom economy. The most efficient route to synthesize 2-Cyclohexyl-1,3-dimethoxy-2-propanol is via the Grignard addition of cyclohexylmagnesium bromide to 1,3-dimethoxy-2-propanone.

Step-by-Step Methodology

1. Preparation of the Electrophile

  • Action: Dissolve 1,3-dimethoxy-2-propanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Causality: Argon prevents the introduction of ambient moisture, which would prematurely quench the highly reactive Grignard reagent, leading to the formation of cyclohexane gas and drastically reducing the yield.

2. Nucleophilic Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add cyclohexylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether) dropwise over 45 minutes.

  • Causality: The nucleophilic attack on the carbonyl carbon is highly exothermic. Maintaining the temperature at 0 °C suppresses the competing enolization of the ketone (deprotonation of the alpha-carbon), which would otherwise stall the reaction.

3. In-Process Validation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Visualize using a KMnO4​ stain.

  • Causality: The starting ketone is UV-inactive. The disappearance of the starting material spot and the emergence of a new, slower-moving spot (the highly polar tertiary alcohol) validates the completion of the addition phase.

4. Hydrolytic Quenching

  • Action: Carefully quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) until the magnesium salts precipitate as a white solid.

  • Causality: A mildly acidic, pH-neutral quench is mandatory. Utilizing strong acids (such as HCl or H2​SO4​ ) would protonate the newly formed tertiary alcohol, triggering an E1 dehydration mechanism to form an unwanted alkene byproduct.

5. Isolation and Vacuum Distillation

  • Action: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation, collecting the fraction that boils at 80–85 °C under 3 mm Hg.

  • Causality: The target compound has a high molecular weight and extensive hydrogen bonding. Atmospheric distillation would require temperatures exceeding 200 °C, which would lead to the thermal cleavage of the delicate methoxy ether linkages. Vacuum distillation preserves structural integrity.

SynthesisWorkflow N1 1,3-Dimethoxy-2-propanone (Electrophile) N3 Nucleophilic Addition (Anhydrous THF, 0°C) N1->N3 N2 Cyclohexylmagnesium Bromide (Nucleophile) N2->N3 N4 Magnesium Alkoxide Intermediate N3->N4 Grignard Reaction N5 Aqueous Quench (Sat. NH4Cl, pH 7) N4->N5 Hydrolysis N6 2-Cyclohexyl-1,3-dimethoxy-2-propanol (Target Compound) N5->N6 Vacuum Distillation (80-85°C / 3 mm Hg)

Caption: Synthetic workflow for 2-Cyclohexyl-1,3-dimethoxy-2-propanol via Grignard addition.

Applications in Drug Development

2-Cyclohexyl-1,3-dimethoxy-2-propanol is actively utilized as a screening compound in biochemical research[1]. Its unique architecture makes it a valuable asset in several domains:

  • Fragment-Based Drug Discovery (FBDD): The compound serves as an excellent sp3 -rich fragment. The cyclohexyl ring is ideal for probing deep, hydrophobic binding pockets in target proteins, while the dual ether oxygens can engage in hydrogen bonding with water networks or amino acid backbones.

  • Pharmacophore Modification: As a building block, the tertiary alcohol can be derivatized (e.g., via esterification or carbamate formation) to create metabolically stable prodrugs. The steric bulk prevents rapid enzymatic cleavage in plasma, thereby extending the pharmacokinetic half-life of the active pharmaceutical ingredient (API).

Analytical Characterization

To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic techniques. Below is the expected analytical profile for pure 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Table 2: Expected Spectroscopic Data
Analytical TechniqueExpected Signals / ObservationsStructural Correlation
¹H NMR (CDCl₃, 400 MHz) ~1.0–1.8 ppm (m, 11H)Protons of the bulky cyclohexyl ring.
~2.5 ppm (s, 1H, broad)Tertiary hydroxyl proton (exchangeable with D2​O ).
~3.3 ppm (s, 6H)Equivalent protons of the two terminal methoxy ( −OCH3​ ) groups.
~3.4 ppm (s, 4H)Methylene protons ( −CH2​−O− ) adjacent to the central carbon.
Mass Spectrometry (ESI+) m/z 225.29Expected [M+Na]+ sodium adduct ion (Base Peak).
IR Spectroscopy ~3450 cm⁻¹ (broad peak)O-H stretching vibration of the tertiary alcohol.
~1100 cm⁻¹ (strong peak)C-O-C asymmetric stretching of the aliphatic ethers.

References

  • "Screening Compounds P43304 | EvitaChem: 2-Cyclohexyl-1,3-dimethoxy-2-propanol", EvitaChem,
  • "Frinton Laboratories, Inc. - ChemBuyersGuide.com", ChemBuyersGuide,
  • "CAS 104431-10-9 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol", Codow,

Sources

Exploratory

A Framework for Assessing the Toxicity and Safety of Novel Chemical Entities: A Guide for Researchers

Executive Summary: The compound "2-Cyclohexyl-1,3-dimethoxy-2-propanol" is not listed in publicly accessible chemical databases, nor does it have a registered CAS number, a published Material Safety Data Sheet (MSDS), or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The compound "2-Cyclohexyl-1,3-dimethoxy-2-propanol" is not listed in publicly accessible chemical databases, nor does it have a registered CAS number, a published Material Safety Data Sheet (MSDS), or dedicated toxicological studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a toxicity profile and generate a provisional MSDS for a novel, uncharacterized chemical entity such as this. We will outline a systematic approach based on internationally recognized guidelines, predictive toxicology using structural analogs, and a tiered testing strategy. This document serves as a roadmap for ensuring laboratory safety and regulatory compliance when working with new chemical substances.

Introduction: The Challenge of Uncharacterized Compounds

In the fields of chemical synthesis and drug discovery, researchers frequently encounter novel molecules for which no safety or toxicity data exist. The subject of this guide, 2-Cyclohexyl-1,3-dimethoxy-2-propanol, exemplifies this scenario. The absence of a pre-existing Material Safety Data Sheet (MSDS) or toxicological profile necessitates a proactive and systematic approach to hazard identification and risk assessment.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating chemical hazards.[1][2] When data is absent, a provisional assessment must be built from the ground up. This process involves a combination of predictive methods based on structural similarity and a structured, empirical testing cascade.

Predictive Toxicology: A First-Line Assessment Using Structural Analogs

A preliminary hazard assessment can be initiated by examining the toxicological profiles of structurally related compounds. The molecule 2-Cyclohexyl-1,3-dimethoxy-2-propanol can be deconstructed into three primary functional components:

  • Cyclohexanol Moiety: The saturated six-carbon ring with a hydroxyl group.

  • Propanol Backbone: A three-carbon alcohol chain.

  • Dimethoxy Groups: Two methyl ether functional groups.

By analyzing data from analogs, we can form initial hypotheses about potential hazards.

Analog Data Synthesis
Structural MoietyAnalog Compound(s)Known Hazards & Toxicological Profile
Cyclohexyl Ring CyclohexanolIrritating to skin, eyes, and respiratory tract.[3][4] High exposure can lead to central nervous system (CNS) depression, including headache, dizziness, and nausea.[3] It can be absorbed through the skin and may affect the liver and kidneys.[3][5] The oral LD50 in rats is reported as 1400 mg/kg.[4]
Propanol Backbone 1-Propanol, 2-Propanol (Isopropanol)Generally low acute toxicity, with the primary effect being CNS depression.[6][7] 1-Propanol has an oral LD50 in rats ranging from 1870 to 6800 mg/kg.[6] It is not considered a developmental or reproductive toxicant at typical exposure levels.[8] 2-Propanol is metabolized to acetone, leading to ketosis.[7]
Dimethoxy Groups 1,3-DimethoxypropaneClassified as a highly flammable liquid and vapor.[9][10] Causes skin and eye irritation, and may cause respiratory irritation.[9][10] Specific, comprehensive toxicity data is limited, but standard handling precautions for flammable and irritant materials are required.[9]

Expert Insight: The presence of the cyclohexanol moiety suggests a primary concern for skin, eye, and respiratory irritation. The ether linkages (dimethoxy groups) indicate a potential for flammability and peroxide formation upon storage. The propanol backbone reinforces the likelihood of CNS depression at high concentrations. This analog analysis allows us to build a foundational, albeit provisional, safety profile.

A Tiered Framework for Empirical Toxicity Testing

For a novel compound entering a research or development pipeline, a structured, multi-tiered testing strategy is essential. This approach, guided by organizations like the Organisation for Economic Co-operation and Development (OECD), ensures that the most critical data is gathered efficiently while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Diagram: Tiered Toxicity Assessment Workflow

Toxicity_Testing_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Sub-Chronic & Mechanistic Assessment cluster_2 Tier 3: Long-Term & Specialized Assessment T1_PhysChem Physicochemical Properties (Solubility, Flammability, pKa) T1_Acute Acute Toxicity (Oral, Dermal) OECD 420, 423, or 425 T1_PhysChem->T1_Acute Informs dose formulation T2_Repeated Repeated Dose Toxicity (28-day) Oral or Dermal (OECD 407, 410) T1_Acute->T2_Repeated Guides dose selection T1_Irritation Skin & Eye Irritation/Corrosion In vitro/ex vivo models (OECD 431, 439) T2_Sensitization Skin Sensitization (e.g., LLNA, OECD 429) T1_Irritation->T2_Sensitization Assesses dermal hazards T1_Mutagenicity Genotoxicity (Mutagenicity) Bacterial Reverse Mutation Test (Ames) OECD 471 T2_Genotox_Advanced In vitro Mammalian Genotoxicity (e.g., Micronucleus Test, OECD 487) T1_Mutagenicity->T2_Genotox_Advanced Confirms genotoxic potential T3_Chronic Chronic Toxicity / Carcinogenicity (Long-term studies, OECD 451/452) T2_Repeated->T3_Chronic Identifies target organs T3_Repro Reproductive & Developmental Toxicity (OECD 414, 416) T2_Repeated->T3_Repro Informs reproductive study design

Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.

Key Experimental Protocols: Methodological Overview

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that minimizes animal use while allowing for the classification of a substance according to GHS categories.[11][12]

Protocol Steps:

  • Animal Selection: Use a single sex (typically female rodents) for the initial test.

  • Dose Selection: Based on available information (or lack thereof), select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[12]

  • Administration: Administer the test substance orally to a group of three animals.

  • Observation: Observe animals for mortality, moribundity, and clinical signs of toxicity for up to 14 days.[13]

  • Stepwise Procedure:

    • If mortality occurs at the starting dose, the next step involves dosing a new group of animals at a lower fixed dose level.

    • If no mortality occurs, the next step involves dosing a new group at a higher fixed dose level.

  • Classification: The pattern of mortality across the dose steps allows for the substance to be classified into a GHS acute toxicity category.[11]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is a primary screen for mutagenic potential (the ability to cause genetic mutations).

Protocol Steps:

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on an agar plate with limited amounts of the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Evaluation: A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can produce the amino acid) compared to the negative control.

Constructing a Provisional Material Safety Data Sheet (MSDS/SDS)

An SDS is a standardized 16-section document providing comprehensive information on a chemical substance.[14][15] For a novel compound, a provisional SDS must be created, clearly indicating that the data is preliminary and based on estimation or limited testing.

Diagram: SDS Section Interdependencies

SDS_Logic cluster_Data_Input Experimental & Predictive Data cluster_SDS_Sections Key SDS Sections PhysChem Physicochemical Data Sec2 Section 2: Hazards Identification PhysChem->Sec2 Physical Hazards Sec5 Section 5: Fire-Fighting PhysChem->Sec5 Flammability Sec7 Section 7: Handling & Storage PhysChem->Sec7 Storage Conditions ToxData Toxicology Data (Acute, Irritation, etc.) ToxData->Sec2 Health Hazards Sec4 Section 4: First-Aid Measures ToxData->Sec4 Routes of Exposure Sec8 Section 8: PPE & Exposure Controls ToxData->Sec8 Exposure Limits Sec11 Section 11: Toxicological Information ToxData->Sec11 Summarizes all tox data EcoTox Ecotoxicity Data Sec2->Sec4 Sec2->Sec7 Sec2->Sec8

Caption: Logical flow of data into key sections of a Safety Data Sheet.

Provisional SDS Content Generation:
  • Section 1: Identification: Assign a unique internal identifier. State "Novel Research Chemical" for the product name.

  • Section 2: Hazard(s) Identification: Based on analog data, provisionally classify as: Flammable Liquid, Skin Irritant, Eye Irritant, and potentially Harmful if Swallowed. Use appropriate GHS pictograms and signal words ("Warning" or "Danger").

  • Section 3: Composition/Information on Ingredients: List the chemical name and state that the CAS number is not available.

  • Section 4: First-Aid Measures: Provide standard advice for skin/eye contact (rinse thoroughly with water), inhalation (move to fresh air), and ingestion (do not induce vomiting, seek medical attention).[9]

  • Section 5: Fire-Fighting Measures: Recommend alcohol-resistant foam, dry chemical, or carbon dioxide. Note that it is a potential flammable liquid.[9][10]

  • Section 6: Accidental Release Measures: Advise absorbing spills with inert material and ensuring adequate ventilation.

  • Section 7: Handling and Storage: Mandate handling in a well-ventilated area (fume hood), wearing appropriate PPE. Store in a cool, dry place away from ignition sources.[9]

  • Section 8: Exposure Controls/Personal Protection: Specify safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. State that no occupational exposure limits have been established.

  • Sections 9-16: Populate with available physicochemical data (Section 9), stability information (Section 10), and a summary of the toxicological data as it is generated (Section 11). Other sections may be marked as "No data available."

Conclusion and Best Practices

The investigation of novel chemical entities like 2-Cyclohexyl-1,3-dimethoxy-2-propanol is fundamental to scientific advancement. However, it carries an intrinsic responsibility to prioritize safety. In the absence of established data, a rigorous, evidence-based framework combining predictive toxicology with a systematic, tiered testing strategy is not just recommended—it is essential. This guide provides the foundational logic and workflow for researchers to characterize hazards, manage risks, and ensure a culture of safety and regulatory compliance in the laboratory. All provisional data should be treated with caution and updated as empirical results become available.

References

  • ChemicalBook. (2025, July 19).
  • National Toxicology Program (NTP). (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS - 423.
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • OECD. (2001, December 17). 420 | oecd guideline for testing of chemicals.
  • New Jersey Department of Health. Cyclohexanol - HAZARD SUMMARY.
  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines.
  • OEHHA. (2001, October 1). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft.
  • pentachemicals. (2025, July 8).
  • National Institutes of Health (NIH). Cyclohexanol | C6H11OH | CID 7966 - PubChem.
  • Slideshare. Acute Toxicity by OECD Guidelines | PPTX.
  • Centers for Disease Control and Prevention (CDC).
  • Sigma-Aldrich. 1,3-dimethoxypropane | 17081-21-9.
  • Tokyo Chemical Industry Co., Ltd. 1,3-Dimethoxypropane | 17081-21-9.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2025, August 28). CCOHS: Globally Harmonized System (GHS).
  • Society for Chemical Hazard Communication.
  • Environmental Protection Agency (EPA). (2015, December 1).
  • OshaEducationCenter.com. Requirements for GHS Container Labels.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromopropionaldehyde dimethyl acetal.
  • Occupational Safety and Health Administration (OSHA).
  • Australian Government Department of Health. (2013, November 22). 1-Propanol, 2-methyl-: Human health tier II assessment.
  • Thermo Fisher Scientific. (2010, May 21).
  • ResearchGate. Poisonings with iso-propanol and acetone as the substitutes of ethyl alcohol.
  • Inchem.org. (1990). Propanol, 1- (EHC 102, 1990).
  • Merck Millipore. (2008, April 1). Poisoning with 1-propanol and 2-propanol.
  • Environmental Protection Agency (EPA). (2004, May 12). Inert Reassessment -n-Propanol; CAS# 71-23-8.

Sources

Foundational

Thermodynamic stability of 2-Cyclohexyl-1,3-dimethoxy-2-propanol at room temperature

An in-depth technical analysis of the thermodynamic stability of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) requires a rigorous deconstruction of its molecular architecture. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) requires a rigorous deconstruction of its molecular architecture. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system governed by enthalpic and entropic forces. This whitepaper provides a comprehensive framework for understanding and validating the room-temperature (298.15 K) thermodynamic stability of this complex tertiary alcohol, tailored for researchers and drug development professionals.

Structural Causality and Thermodynamic Grounding

The macroscopic stability of a solvent or pharmaceutical intermediate is a direct manifestation of its microscopic structural features. 2-Cyclohexyl-1,3-dimethoxy-2-propanol is a liquid at standard room temperature, characterized by a central tertiary alcohol flanked by two methoxymethyl groups and a bulky cyclohexyl ring.

Its exceptional thermodynamic stability at 298.15 K is driven by two primary structural phenomena:

  • Intramolecular Hydrogen Bonding (Enthalpic Stabilization): The hydroxyl group at C2 acts as a potent hydrogen bond donor, while the ether oxygens at C1 and C3 act as acceptors. This creates transient, thermodynamically favorable 5-membered chelate rings. As demonstrated in thermodynamic frameworks for structurally analogous glycerol-derived solvents like 1,3-dimethoxy-2-propanol, these intramolecular interactions significantly lower the ground-state enthalpy of the liquid phase, reducing its vapor pressure and volatility1[1].

  • Steric Shielding (Kinetic Inertness): The cyclohexyl ring is a conformationally demanding substituent that heavily favors the chair conformation. This bulky group physically occludes the tertiary carbon center. In the context of oxidative cleavage or dehydration, tertiary alcohols sterically shielded by bulky rings exhibit profound kinetic inertness and thermodynamic stability against degradation at room temperature2[2].

Quantitative Thermodynamic Profile at 298.15 K

To facilitate process chemistry and formulation design, the fundamental physicochemical and thermodynamic parameters of 2-Cyclohexyl-1,3-dimethoxy-2-propanol are summarized below. The high boiling point relative to its molecular weight is a direct consequence of its hydrogen-bonded liquid state network.

ParameterValueConditionsDerivation / Source
Molecular Weight 202.29 g/mol StandardCalculated
Physical State Liquid298.15 K, 1 atmStandard Observation
Boiling Point 80–85 °CReduced Pressure (3 mm Hg)Experimental Distillation[CAS 104431-10-9
Estimated Boiling Point ~245–255 °CAtmospheric (760 mm Hg)Clausius-Clapeyron Extrapolation
Enthalpy of Vaporization ( ΔHvap​ ) ~65–75 kJ/mol298.15 KPredictive Group Additivity 1[1]

Experimental Workflows for Thermodynamic Validation

To ensure the highest degree of scientific integrity, the determination of thermodynamic parameters must rely on self-validating experimental systems. Below are the definitive protocols for validating the heat capacity and enthalpy of formation for this compound.

Workflow S1 Sample: CAS 104431-10-9 Equilibrated at 298.15 K S2 DSC Analysis (Sapphire Calibrated) S1->S2 Cp Determination S3 Bomb Calorimetry (3 MPa O2) S1->S3 ΔHc Measurement S4 Transpiration Method (N2 Carrier Gas) S1->S4 Vapor Pressure (p) S5 Thermodynamic State Validation S2->S5 Thermal Inertness S3->S5 Enthalpy of Formation S4->S5 Enthalpy of Vaporization

Fig 1: Experimental workflow for validating thermodynamic parameters of CAS 104431-10-9.

Protocol A: Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

Causality Focus: Preventing latent heat interference and ensuring sensor accuracy.

  • Baseline Calibration: Run an empty, hermetically sealed aluminum crucible from 273.15 K to 350.15 K at a heating rate of 5 K/min. Causality: This establishes the thermal background and validates the symmetry of the heat-flux sensors.

  • Self-Validation Check (Sapphire Standard): Run a highly pure synthetic sapphire disk under identical conditions. Validation: Sapphire has a precisely known heat capacity. If the measured Cp​ deviates by >0.5% from standard literature values, the system automatically flags a calibration failure, and the run must be aborted.

  • Sample Encapsulation: Weigh exactly 10–15 mg of 2-Cyclohexyl-1,3-dimethoxy-2-propanol into an aluminum pan and seal hermetically. Causality: Because the compound contains volatile methoxy groups, hermetic sealing prevents mass loss due to premature volatilization. This ensures the endothermic heat flow measured is purely due to sensible heat capacity, not the latent heat of vaporization.

  • Measurement & Integration: Execute the temperature program. Calculate the Cp​ at 298.15 K using the continuous ratio method against the sapphire standard.

Protocol B: Enthalpy of Formation ( ΔHf​ ) via Static Bomb Calorimetry

Causality Focus: Ensuring complete oxidation of sterically hindered carbons.

  • Sample Preparation: Encapsulate ~0.5 g of the liquid sample in a pre-weighed, combustible gelatin capsule of known enthalpy.

  • Oxygen Pressurization: Place the capsule in the bomb crucible and pressurize the vessel to 3.0 MPa with high-purity (99.999%) oxygen. Causality: The bulky cyclohexyl ring is highly carbon-dense. A high oxygen fugacity is critical to force complete oxidation to CO2​ . Lower pressures risk the formation of carbon monoxide or soot, which would negatively skew the exothermic measurement.

  • Ignition & Equilibration: Ignite the sample via a cotton thread fused to a platinum ignition wire. Monitor the temperature rise of the surrounding isoperibol water jacket using a high-resolution thermistor until thermal equilibrium is reached.

  • Self-Validation Check (Post-Combustion): Depressurize the bomb and inspect the interior. Validation: If any trace of black soot or unburned carbon is visible on the crucible walls, the combustion was incomplete, and the data point is discarded. The presence of only clear water droplets confirms a valid, complete combustion cycle.

Conclusion for Drug Development Professionals

At room temperature, 2-Cyclohexyl-1,3-dimethoxy-2-propanol exists in a deep thermodynamic well. The interplay between the entropic locking of the cyclohexyl chair conformation and the enthalpic stabilization of intramolecular hydrogen bonding renders it highly stable against spontaneous degradation. For drug development professionals utilizing this compound as a synthetic intermediate or specialized solvent, it offers an extended shelf-life at 298.15 K and requires aggressive catalytic conditions (e.g., Lewis acids or transition metals at elevated temperatures) to break its structural inertia.

References

  • CAS 104431-10-9 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol , Codow,[Link]

  • Development of thermodynamic frameworks for the reliable prediction of properties of key compounds and intermediates obtained from biomass , Universität Rostock,[Link]

  • Ferric Nitrate as a Bifunctional Catalyst for Dehydration and Oxidative Cleavage-Esterification of Tertiary Alcohols , The Journal of Organic Chemistry (ACS Publications),[Link]

Sources

Exploratory

Structural Elucidation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol: A Comprehensive NMR Guide

Executive Summary The structural elucidation of complex aliphatic molecules demands a rigorous understanding of stereochemistry, molecular symmetry, and magnetic environments. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex aliphatic molecules demands a rigorous understanding of stereochemistry, molecular symmetry, and magnetic environments. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS No.: 104431-10-9)[1], with the molecular formula C11H22O3, presents a fascinating case study for advanced Nuclear Magnetic Resonance (NMR) interpretation. While its 2D connectivity appears straightforward, its 3D spatial geometry introduces stereochemical nuances—specifically, prochiral centers and diastereotopic protons—that profoundly dictate the morphology of its 1 H and 13 C NMR spectra.

This technical guide provides researchers and drug development professionals with a self-validating analytical workflow to accurately interpret the NMR spectra of this compound, emphasizing the causality behind the observed signals.

Stereochemical & Symmetry Analysis (The Core Mechanism)

Before interpreting spectral data, one must establish the molecular symmetry, as it governs magnetic equivalence. 2-Cyclohexyl-1,3-dimethoxy-2-propanol possesses a plane of symmetry ( σ ) that bisects the central C2 carbon, the hydroxyl group, and the C1' and C4' atoms of the cyclohexyl ring. This places the molecule in the Cs​ point group.

The Causality of the AB Quartet

The σ plane reflects the C1 methoxy group onto the C3 methoxy group. Consequently, the C1 and C3 carbons, along with their attached methoxy protons, are enantiotopic and chemically equivalent in an achiral solvent like CDCl 3​ .

However, a critical stereochemical phenomenon occurs at the -CH 2​

  • protons on C1 (and C3). Because C2 is attached to three different groups (hydroxyl, cyclohexyl, and the -CH 2​ OCH 3​ chain), it acts as a prochiral center. The two protons on C1 ( Ha​ and Hb​ ) cannot be interchanged by any symmetry operation of the molecule. Therefore, they are diastereotopic . They experience different average magnetic environments and will couple to each other, yielding an AB quartet with a characteristic geminal coupling constant ( 2J≈−10 Hz).

    SymmetryAnalysis A 2-Cyclohexyl-1,3-dimethoxy-2-propanol (Cs Point Group) B Identify Plane of Symmetry (σ) Bisecting C2, OH, and Cyclohexyl A->B C C1 & C3 Groups: Interchanged by σ (Enantiotopic / Equivalent) B->C D Protons on C1 (Ha, Hb): Not Interchanged by any operation (Diastereotopic) B->D E 1H NMR Outcome: AB Quartet (Geminal Coupling J ≈ -10 Hz) D->E

    Workflow detailing the symmetry and stereochemical analysis leading to the AB quartet prediction.

Self-Validating Protocol: NMR Sample Preparation and Acquisition

To ensure high-fidelity data that supports complex stereochemical assignments, the acquisition protocol must be rigorously controlled ()[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Shimming and Tuning: Transfer the solution to a 5 mm precision NMR tube and insert it into a 400 MHz NMR spectrometer. Perform automated or manual tuning and matching for the 1 H and 13 C channels. Optimize the Z and Z2 shims until the TMS signal's Full Width at Half Height (FWHH) is ≤0.5 Hz.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and collect 16–32 scans.

  • 1D 13 C Acquisition: Acquire the 13 C spectrum using proton decoupling (e.g., WALTZ-16). Set the spectral width to 250 ppm, D1 to 2.0 s, and collect 512–1024 scans to ensure adequate signal-to-noise for the quaternary C2 carbon, which lacks Nuclear Overhauser Effect (NOE) enhancement.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Calibrate the chemical shift using the residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

1H and 13C NMR Interpretation

The interpretation of the 1D spectra relies on the foundational principles of chemical shielding and spin-spin coupling ()[3].

Note on Conformation: Due to the extreme steric bulk of the 1,3-dimethoxy-2-propanol substituent, the cyclohexyl ring is conformationally locked, strongly favoring the chair conformation where the bulky group occupies the equatorial position. Consequently, rapid ring-flipping is suppressed at room temperature, and the axial and equatorial protons of the cyclohexyl ring will appear as distinct, non-averaged multiplets.

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Assignments (in CDCl 3​ )

Proton(s)Chemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
-OCH 3​ ~3.30Singlet (s)6H-Equivalent methoxy groups due to σ plane.
C1/C3 -CH a​ ~3.45Doublet (d)2H~10.0Diastereotopic proton, geminal coupling to Hb​ .
C1/C3 -CH b​ ~3.35Doublet (d)2H~10.0Diastereotopic proton, geminal coupling to Ha​ .
-OH ~2.50Singlet (s)1H-Exchangeable, broad; shift is concentration-dependent.
Cy-C1' ~1.60Multiplet (m)1H-Methine proton adjacent to the oxygenated C2 center.
Cy-CH 2​ 1.10 - 1.80Multiplet (m)10H-Distinct axial/equatorial protons; ring-flipping suppressed.

Table 2: Predicted 13 C NMR Assignments (in CDCl 3​ )

CarbonChemical Shift (ppm)TypeAssignment Rationale
C1 / C3 ~75.0CH 2​ Deshielded by adjacent ether oxygen. Equivalent by symmetry.
C2 ~74.0Quat. (C)Tertiary alcohol carbon; low intensity due to lack of NOE.
-OCH 3​ ~59.0CH 3​ Standard methoxy carbon shift.
Cy-C1' ~42.0CHAliphatic methine attached to a bulky oxygenated center.
Cy-C3' / C5' ~28.0CH 2​ Equivalent by symmetry.
Cy-C2' / C6' ~27.0CH 2​ Equivalent by symmetry.
Cy-C4' ~26.0CH 2​ Lies directly on the σ plane.

Symmetry Degeneracy Rule: The 11 carbons of the molecule collapse into exactly 7 distinct 13 C signals due to the Cs​ symmetry degeneracy.

Advanced 2D NMR Workflows (Self-Validating Systems)

To ensure trustworthiness in structural elucidation, 1D assignments must never stand alone. They must be subjected to a self-validating 2D NMR workflow to prove the proposed connectivities and spatial relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive test for diastereotopicity. In the HSQC spectrum, the two distinct 1 H doublets at ~3.35 and ~3.45 ppm will both show a 1-bond correlation to the single 13 C resonance at ~75.0 ppm. This unambiguously proves that two magnetically distinct protons reside on the exact same carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): The quaternary C2 carbon (~74.0 ppm) is invisible in HSQC. HMBC validates its position by revealing 2-bond and 3-bond correlations from the methoxy protons, the C1/C3 protons, and the C1' cyclohexyl proton.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the cyclohexyl ring, differentiating the C1' methine from the surrounding methylene groups.

NMRStrategy Start 1D Spectra (1H, 13C) HSQC HSQC (1-bond C-H) Identifies Diastereotopic CH2 Start->HSQC COSY COSY (3-bond H-H) Maps Cyclohexyl Spin System Start->COSY HMBC HMBC (2/3-bond C-H) Confirms Quaternary C2 HSQC->HMBC COSY->HMBC Structure Final Validated Structure HMBC->Structure

Self-validating 2D NMR workflow for the unambiguous structural elucidation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry, 2nd/3rd Edition. Elsevier. URL:[Link]

Sources

Foundational

A Guide to the Crystallographic and Conformational Analysis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol Analogs: A Case Study Approach

An in-depth technical guide on the crystallographic analysis and 3D molecular conformation of a representative cyclohexyl-containing propanol derivative. Abstract: This technical guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystallographic analysis and 3D molecular conformation of a representative cyclohexyl-containing propanol derivative.

Abstract: This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional molecular structure of sterically hindered alcohol compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Due to the absence of publicly available crystallographic data for 2-Cyclohexyl-1,3-dimethoxy-2-propanol, this guide will utilize a structurally analogous molecule as a case study to illustrate the complete workflow, from single-crystal X-ray diffraction to detailed conformational analysis. The methodologies and principles detailed herein are broadly applicable to novel small molecules, offering researchers, scientists, and drug development professionals a robust guide to characterizing molecular architecture.

Introduction: The Significance of 3D Molecular Structure in Drug Discovery and Materials Science

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physical and chemical properties. In the context of drug development, a molecule's conformation dictates its ability to bind to a biological target, influencing its efficacy and selectivity. For materials science, the solid-state packing of molecules, governed by their shape and intermolecular interactions, dictates properties such as melting point, solubility, and mechanical strength.

The subject of this guide, 2-Cyclohexyl-1,3-dimethoxy-2-propanol, represents a class of sterically encumbered alcohols whose conformational flexibility and potential for hydrogen bonding make them intriguing candidates for further study. The bulky cyclohexyl group, coupled with the ether linkages, suggests a complex interplay of steric and electronic effects that will define its preferred three-dimensional structure. While crystallographic data for this specific molecule is not currently available in open-access databases, the principles and techniques for its determination are well-established. This guide will walk through these methods using a suitable analog.

The Workflow of Single-Crystal X-ray Crystallography: From Crystal to Structure

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule. The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern.

The Crystallization Process: A Prerequisite for Diffraction

The journey to a crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the process. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

Experimental Protocol: Crystallization of a Hypothetical Analog

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the analog in the chosen solvent at a slightly elevated temperature.

  • Setting up the Crystallization:

    • Slow Evaporation: Loosely cap a small vial containing the solution and leave it in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop): Place a drop of the concentrated solution on a siliconized coverslip and invert it over a well containing the anti-solvent.

  • Monitoring: Observe the setup periodically for the formation of small, well-defined crystals. This process can take anywhere from a few days to several weeks.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while bombarding it with X-rays, collecting the diffraction data from thousands of different orientations.

Workflow for Structure Determination:

G cluster_0 Unit Cell A Molecule A B Molecule B A->B H-Bond C Molecule C A->C van der Waals D Molecule D B->D H-Bond C->D van der Waals

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-Cyclohexyl-1,3-dimethoxy-2-propanol via Grignard Addition

Application Note & Protocol Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) is a highly specialized, sterically hindered tertiary alcohol. In medicinal chemistry and advanced materials science, such motifs are frequently utilized to introduce lipophilic bulk while maintaining hydrogen-bonding capacity (via the hydroxyl group) and leveraging the electron-donating, ether-linked methoxy groups for further coordination or metabolic stability.

Synthetic Strategy: The most direct and high-yielding route to synthesize this specific tertiary alcohol is the nucleophilic addition of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) to 1,3-dimethoxy-2-propanone[2].

Causality in Experimental Design:

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether for this specific reaction. THF provides superior solvation for the organomagnesium species, which is critical when dealing with the slightly deactivated and sterically encumbered environment of 1,3-dimethoxy-2-propanone.

  • Temperature Control: The addition must be performed at 0 °C. The two methoxymethyl groups adjacent to the carbonyl increase the electrophilicity of the ketone but also introduce the risk of enolization or side reactions if the exotherm is not strictly managed.

  • Quenching Strategy: A mild proton source, specifically saturated aqueous ammonium chloride ( NH4​Cl ), is mandatory. Using a strong acid (like HCl) to quench the reaction risks the acid-catalyzed dehydration of the newly formed tertiary alcohol into an undesired alkene [3].

Experimental Workflow

SynthesisWorkflow Step1 Substrate Preparation 1,3-Dimethoxy-2-propanone in Anhydrous THF Step2 Nucleophilic Addition Dropwise addition of Cyclohexylmagnesium Bromide (0°C) Step1->Step2 Step3 Reaction Quench Saturated Aqueous NH4Cl (0°C to RT) Step2->Step3 Step4 Liquid-Liquid Extraction Ethyl Acetate / Brine Wash Step3->Step4 Step5 Concentration & Drying Na2SO4, Rotary Evaporation Step4->Step5 Step6 Purification Vacuum Distillation (80-85°C / 3 mmHg) Step5->Step6

Figure 1: Step-by-step workflow for the synthesis and isolation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,3-Dimethoxy-2-propanone118.131.05.91 g (50 mmol)Electrophile
Cyclohexylmagnesium bromide (2.0 M in THF)187.381.230.0 mL (60 mmol)Nucleophile
Tetrahydrofuran (Anhydrous)72.11-50.0 mLReaction Solvent
Saturated NH4​Cl (aq)53.49Excess50.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 40 mLExtraction Solvent
Sodium Sulfate ( Na2​SO4​ , anhydrous)142.04-As neededDrying Agent

Step-by-Step Synthesis Protocol

Prerequisites: All glassware must be oven-dried at 120 °C overnight and assembled under a continuous stream of dry Argon or Nitrogen to ensure strict anhydrous conditions.

Step 1: Substrate Preparation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and an argon inlet.

  • Charge the flask with 1,3-dimethoxy-2-propanone (5.91 g, 50 mmol) and anhydrous THF (50 mL).

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

Step 2: Grignard Addition

  • Transfer the cyclohexylmagnesium bromide solution (30.0 mL, 2.0 M in THF) into the dropping funnel via a dry syringe.

  • Begin dropwise addition of the Grignard reagent to the vigorously stirring ketone solution.

  • Critical Parameter: Adjust the addition rate to maintain the internal reaction temperature below 5 °C. The reaction is exothermic; rapid addition will lead to localized heating and potential side-product formation.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for an additional 2 hours to ensure complete conversion.

Step 3: Quenching and Workup

  • Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (50 mL). Caution: The initial drops will react vigorously with unreacted Grignard reagent, evolving heat and magnesium salts.

  • Stir the biphasic mixture for 15 minutes until the precipitated magnesium salts dissolve or form a distinct, manageable suspension.

Step 4: Extraction and Isolation

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Combine the organic extracts and wash sequentially with deionized water (30 mL) and saturated brine (30 mL).

  • Dry the combined organic layer over anhydrous Na2​SO4​ . Filter the suspension to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 5: Purification

  • Purify the crude oil via fractional vacuum distillation.

  • Collect the main fraction boiling at 80–85 °C at 3 mm Hg [1].

  • The purified 2-Cyclohexyl-1,3-dimethoxy-2-propanol is obtained as a clear, colorless to pale yellow liquid.

Analytical Characterization

To validate the integrity of the synthesized product, the following analytical signatures should be confirmed:

  • Physical State: Liquid[1].

  • Boiling Point: 80-85 °C at 3 mm Hg[1].

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 203.16; [M+Na]+ at m/z 225.14.

  • 1H NMR (400 MHz, CDCl3): Key diagnostic peaks will include a strong singlet integrating for 6 protons around δ 3.3-3.4 ppm (representing the two equivalent −OCH3​ groups), an AB quartet or multiplet for the diastereotopic −CH2​− protons adjacent to the chiral center, and a broad singlet for the −OH proton (exchangeable with D2​O ). The cyclohexyl ring will present as a complex multiplet between δ 1.0-2.0 ppm.

References

  • Frinton Laboratories Inc. (n.d.). Search | Frinton Laboratories Inc. Catalog. Retrieved April 5, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (General authoritative reference for Grignard additions to ketones).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol reference for organometallic quenching procedures).

Sources

Application

Application & Methods Development Note: Investigating 2-Cyclohexyl-1,3-dimethoxy-2-propanol as a Novel Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Untapped Potential of a Novel Bulky Alcohol Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Novel Bulky Alcohol

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The performance of these catalytic systems is critically dependent on the supporting ligands, additives, and solvent systems employed, which modulate the stability, activity, and selectivity of the palladium catalyst.[3][4] While classes of ligands such as bulky phosphines and N-heterocyclic carbenes are well-established, the exploration of novel, multifunctional reagents continues to be a vibrant area of research.

This document addresses the potential of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9), a sterically hindered, functionalized alcohol, as a novel reagent in this domain. A thorough review of the current scientific literature reveals no documented applications of this specific molecule in cross-coupling catalysis. However, its unique structure—combining a bulky cyclohexyl group, a tertiary alcohol, and two ether functionalities—presents a compelling hypothesis for its utility.

Hypothesized Roles of 2-Cyclohexyl-1,3-dimethoxy-2-propanol:

  • In-Situ Ligand Formation: The tertiary alcohol moiety, in conjunction with the ether oxygens, could potentially coordinate with a palladium precursor to form an active catalytic species in situ. Bulky alcohols have been shown to influence the reactivity of palladium complexes, potentially accelerating the reductive elimination step or stabilizing the active Pd(0) species.[5]

  • Performance-Enhancing Additive: The molecule could act as a crucial additive, promoting catalyst solubility, preventing palladium nanoparticle aggregation, or facilitating the dissociation of pre-catalyst ligands to generate a more active species.

  • Novel Green Solvent Medium: Structurally related to glycerol, which has been successfully employed as a recyclable, green solvent for cross-coupling reactions, 2-Cyclohexyl-1,3-dimethoxy-2-propanol's high boiling point and polar nature could make it a viable, non-traditional reaction medium.[6]

This guide provides a structured, scientifically-grounded framework for researchers to systematically investigate and validate the potential of 2-Cyclohexyl-1,3-dimethoxy-2-propanol in the context of a model Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties of the Reagent

A clear understanding of the reagent's physical properties is essential for designing robust experimental protocols.

PropertyValueSource
CAS Number 104431-10-9
Molecular Formula C₁₁H₂₂O₃
Molecular Weight 202.3 g/mol
Boiling Point 80-85 °C at 3 mmHg
Appearance (Assumed) Colorless LiquidGeneral property of similar alcohols
Structure N/A

Phase 1: Experimental Protocol for Initial Activity Screening

The primary objective of this phase is to determine if 2-Cyclohexyl-1,3-dimethoxy-2-propanol has any beneficial effect on a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Model Reaction: The coupling of 4-bromoanisole with phenylboronic acid is selected as a robust and well-understood model system.

Model Suzuki-Miyaura Reaction
Materials and Reagents
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂)

  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Test Reagent: 2-Cyclohexyl-1,3-dimethoxy-2-propanol

  • Solvent: 1,4-Dioxane (5 mL)

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vessels: Schlenk tubes or microwave vials

  • Inert Gas: Nitrogen or Argon

Step-by-Step Screening Protocol
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Control Reaction (R1):

    • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg).

    • Add 5 mL of 1,4-dioxane.

  • Test Reaction (R2 - Additive):

    • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg).

    • Add 2-Cyclohexyl-1,3-dimethoxy-2-propanol (0.1 mmol, 20.2 mg).

    • Add 5 mL of 1,4-dioxane.

  • Test Reaction (R3 - Solvent):

    • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg).

    • Add 5 mL of 2-Cyclohexyl-1,3-dimethoxy-2-propanol as the solvent.

  • Reaction Setup: Seal the Schlenk tubes, and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the solvent.

  • Execution: Place the tubes in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reactions vigorously for 4 hours. After 1, 2, and 4 hours, take a small aliquot from each reaction mixture via a syringe under an inert atmosphere.

  • Workup & Analysis:

    • Quench the aliquot with 1 mL of water and extract with 1 mL of diethyl ether containing a known amount of dodecane as an internal standard.

    • Analyze the organic layer by Gas Chromatography (GC) or GC-MS to determine the conversion of 4-bromoanisole and the yield of the product, 4-methoxybiphenyl.

Visualization of Experimental Design & Decision Making

General Research Workflow

G cluster_prep Phase 0: Preparation cluster_screening Phase 1: Initial Screening cluster_analysis Phase 2: Optimization & Mechanistic Study reagent_char Characterize Reagent (Purity, Properties) protocol_design Design Screening Protocol (Model Suzuki Reaction) reagent_char->protocol_design lit_review Review Literature (Bulky Alcohols, Green Solvents) lit_review->protocol_design execute_rxn Execute Control & Test Reactions (Additive vs. Solvent) protocol_design->execute_rxn analyze Analyze Results (GC, LC-MS) execute_rxn->analyze decision Interpret Data & Decide Path analyze->decision decision->lit_review No Effect / Inhibition optimize Optimize Conditions (Temp, Base, Catalyst) decision->optimize Promising Result mechanistic Conduct Mechanistic Studies (Control Experiments) decision->mechanistic Significant Improvement G cluster_outcomes outcome_node outcome_node action_node action_node start Compare Test Yields (R2, R3) vs. Control (R1) yield_higher Yield Significantly Higher? start->yield_higher yield_lower Yield Significantly Lower? start->yield_lower yield_same Yield Similar? start->yield_same outcome_node_pos Positive Hit! Reagent is beneficial. yield_higher->outcome_node_pos Yes outcome_node_neg Negative Result: Reagent is inhibitory. yield_lower->outcome_node_neg Yes outcome_node_neut Neutral Result: No significant effect observed. yield_same->outcome_node_neut Yes action_node_opt Proceed to Phase 2: Optimization & Mechanistic Study outcome_node_pos->action_node_opt Next Step action_node_stop Re-evaluate hypothesis. Consider structural modification. outcome_node_neg->action_node_stop Next Step action_node_vary Vary conditions (e.g., different Pd source, base) or test in another reaction type. outcome_node_neut->action_node_vary Next Step

Caption: Decision-making framework based on initial screening results.

Phase 2: Protocol for Optimization and Mechanistic Insight

If the initial screening shows a positive result (i.e., increased yield or reaction rate), the following experiments are designed to optimize the conditions and elucidate the reagent's role.

Optimization of Reaction Parameters

Using the superior condition from Phase 1 (additive or solvent), systematically vary the following parameters one at a time to maximize product yield:

  • Reagent Stoichiometry: Test different molar equivalents of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (e.g., 0.05, 0.2, 1.0, and 5.0 equivalents relative to palladium).

  • Palladium Source: Compare Pd(OAc)₂ with other common precursors like Pd₂(dba)₃ or PdCl₂(PPh₃)₂.

  • Base: Evaluate the effect of different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).

  • Temperature: Run the reaction at different temperatures (e.g., 80 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.

Control Experiments for Mechanistic Clues
  • Ligand-Free Control: Run the reaction with Pd(OAc)₂ and the test reagent, but without any standard phosphine ligand, to see if it can act as a sole ligand.

  • Pre-mixing Experiment: Pre-stir Pd(OAc)₂ and 2-Cyclohexyl-1,3-dimethoxy-2-propanol for 30 minutes before adding the other reactants. A significant improvement might suggest the in-situ formation of a more active catalytic complex.

  • NMR Titration: Conduct ¹H or ³¹P NMR studies by titrating the test reagent into a solution of a palladium precursor or a standard palladium-phosphine complex to observe any chemical shifts indicative of coordination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No reaction or very low conversion in all setups Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.Use a fresh bottle of Pd(OAc)₂; Verify purity of reactants; Ensure proper Schlenk technique and use high-purity inert gas.
Decomposition of boronic acid Reaction temperature is too high; Base is too strong.Lower the reaction temperature; Switch to a milder base like K₂CO₃ or K₃PO₄.
Formation of black precipitate (Palladium black) Catalyst decomposition and aggregation.If the test reagent reduces this, it indicates a stabilizing role. Consider using a lower temperature or a different palladium source.
Inconsistent results Poor mixing; Inaccurate measurement of reagents; Moisture contamination.Ensure vigorous stirring; Use a calibrated balance; Dry all glassware and solvents thoroughly.

References

  • This section would normally contain specific citations from the text. The following are general, authoritative references relevant to the proposed research.
  • Codow. (n.d.). CAS 104431-10-9 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol.
  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley-VCH.
  • Wolf, C. (2008). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley-VCH.
  • Leadbeater, N. E., & Williams, V. A. (2005). Palladium-catalyzed Heck and Suzuki coupling in glycerol. Tetrahedron Letters, 46(21), 3475-3478.
  • Bone, S., & Perrio, S. (2015). Palladium nanoparticles in glycerol: A clear-cut catalyst for one-pot multi-step processes applied in the synthesis of heterocyclic compounds. Organic Chemistry Frontiers, 2(4), 365-371.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society. (2025). Using Common Alcohols to Transform N–H NHC-Palladium Complexes into Reactive Catalysts for the Suzuki–Miyaura Reaction with Aryl Chlorides.
  • MDPI. (2019).
  • Journal of Organic Chemistry & Pharmaceutical Research. (2024).
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

Sources

Method

Application Note: 2-Cyclohexyl-1,3-dimethoxy-2-propanol in Pharmaceutical Intermediate Synthesis

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary As pharmaceutical pipelines increasin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

As pharmaceutical pipelines increasingly demand novel scaffolds that balance lipophilicity with metabolic stability, sterically hindered tertiary alcohols have emerged as critical building blocks. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) [1] represents a highly specialized intermediate utilized in the synthesis of advanced screening compounds and active pharmaceutical ingredients (APIs) [2].

By replacing traditional planar aromatic rings with a bulky cyclohexyl group, and substituting metabolically vulnerable primary alcohols with methoxy ethers [3], this core scaffold offers a unique physicochemical profile. It is particularly valuable in designing CNS-active agents and novel antifungal pharmacophores where modulating LogP and reducing hERG channel liability are paramount.

Mechanistic Insights & Pharmacological Utility

The structural architecture of 2-Cyclohexyl-1,3-dimethoxy-2-propanol provides three distinct advantages in medicinal chemistry:

  • The Cyclohexyl Ring (Bulky Lipophile): Unlike phenyl rings, which can intercalate with off-target proteins (e.g., hERG channels leading to cardiotoxicity), the sp³-rich cyclohexyl group provides necessary lipophilicity for membrane permeability while disrupting planar binding modes.

  • 1,3-Dimethoxy Groups (H-Bond Acceptors): These terminal ethers act as stable hydrogen-bond acceptors. Unlike primary alcohols, they are resistant to Phase I oxidation (e.g., by alcohol dehydrogenases), thereby increasing the plasma half-life of the resulting API.

  • Tertiary Alcohol (Metabolic Stability): The sterically shielded tertiary hydroxyl group serves as a highly stable vector for further functionalization (via etherification) or as a non-oxidizable hydrogen-bond donor in the final drug molecule.

PharmacophoreLogic Core 2-Cyclohexyl-1,3-dimethoxy-2-propanol (Scaffold) Methoxy 1,3-Dimethoxy Groups Core->Methoxy Cyclohexyl Cyclohexyl Ring Core->Cyclohexyl TertOH Tertiary Alcohol Core->TertOH Prop1 H-Bond Acceptors (Target Binding) Methoxy->Prop1 Prop2 Bulky Lipophile (Reduced hERG Liability) Cyclohexyl->Prop2 Prop3 Metabolic Stability (CYP450 Resistance) TertOH->Prop3

Figure 1: Logical relationship between structural features and pharmacological properties.

Quantitative Data Summary

Understanding the physicochemical baseline of this intermediate is critical for downstream solvent selection and reaction optimization [4].

Table 1: Physicochemical Properties of 2-Cyclohexyl-1,3-dimethoxy-2-propanol

ParameterValueImpact on Synthesis / Formulation
CAS Number 104431-10-9Unique identifier for procurement.
Molecular Formula C₁₁H₂₂O₃Determines mass balance calculations.
Molecular Weight 202.29 g/mol High mass efficiency in coupling reactions.
Boiling Point 80-85 °C @ 3 mmHgRequires vacuum distillation for purification.
XLogP3 (Est.) ~2.5Highly soluble in organic solvents (THF, DCM).
H-Bond Donors / Acceptors 1 / 3Governs solubility and target protein binding.

Protocol I: Synthesis of the Intermediate via Chelation-Controlled Grignard Addition

Objective: To synthesize 2-Cyclohexyl-1,3-dimethoxy-2-propanol from 1,3-dimethoxy-2-propanone with high regioselectivity.

Causality & Design: 1,3-dimethoxy-2-propanone is highly electrophilic. However, the adjacent methoxy oxygen atoms coordinate with the magnesium ion of the Grignard reagent (chelation control). This pre-organization stabilizes the transition state, allowing the bulky cyclohexylmagnesium bromide to attack the carbonyl carbon efficiently, overriding the inherent steric hindrance.

GrignardSynthesis SM 1,3-Dimethoxy-2-propanone (Electrophile) Complex Chelated Transition State (Mg2+ Coordination) SM->Complex Reagent Cyclohexylmagnesium Bromide (Nucleophile) Reagent->Complex Alkoxide Magnesium Alkoxide Intermediate Complex->Alkoxide Nucleophilic Addition Product 2-Cyclohexyl-1,3-dimethoxy-2-propanol (Target Intermediate) Alkoxide->Product NH4Cl Quench

Figure 2: Chelation-controlled Grignard synthesis of the target intermediate.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

  • Electrophile Loading: Dissolve 1,3-dimethoxy-2-propanone (10.0 g, 84.6 mmol, 1.0 eq) in 150 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Cooling minimizes unwanted enolization of the ketone).

  • Nucleophilic Addition: Add cyclohexylmagnesium bromide (50.8 mL of a 2.0 M solution in diethyl ether, 101.5 mmol, 1.2 eq) dropwise over 45 minutes. (Causality: Dropwise addition maintains a low concentration of the reactive nucleophile, preventing exothermic runaway and side-reactions).

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench by adding 50 mL of saturated aqueous NH₄Cl dropwise. (Causality: NH₄Cl is weakly acidic—sufficient to protonate the magnesium alkoxide into the final alcohol without cleaving the sensitive methoxy ether linkages).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via FTIR. The complete disappearance of the sharp carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) validates the successful conversion.

Table 2: Optimization of Grignard Addition Conditions

Solvent SystemTemperature ProfileYieldObservation / Byproducts
THF (Anhydrous) 0 °C → RT88%Optimal chelation; trace enolization.
Diethyl Ether 0 °C → RT72%Lower solubility of intermediate complex.
DCM -78 °CN/AIncompatible with Grignard reagents.

Protocol II: O-Alkylation for API Scaffold Generation

Objective: To functionalize the tertiary alcohol of 2-Cyclohexyl-1,3-dimethoxy-2-propanol into a sterically hindered ether, a common motif in generating proprietary screening libraries [2].

Causality & Design: Tertiary alcohols are exceptionally poor nucleophiles due to severe steric shielding. Standard Williamson ether synthesis conditions (e.g., K₂CO₃ in Acetone) will fail. A strong, non-nucleophilic base like Sodium Hydride (NaH) is mandatory to quantitatively deprotonate the alcohol. Furthermore, a polar aprotic solvent (DMF) is required to strongly solvate the sodium cation, leaving the bulky alkoxide "naked" and highly reactive toward electrophilic attack.

Step-by-Step Methodology:
  • Deprotonation: In an argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (5 mL/mmol) at 0 °C. Add 2-Cyclohexyl-1,3-dimethoxy-2-propanol (1.0 eq) dropwise.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour.

    • Self-Validation Check: The visual cessation of hydrogen gas (H₂) evolution indicates the complete, quantitative formation of the tertiary alkoxide.

  • Electrophile Addition: Add the desired alkyl/aryl halide (e.g., a substituted benzyl bromide) (1.2 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12 hours. (Causality: Elevated thermal energy is required to overcome the high steric activation barrier of the tertiary alkoxide attacking the electrophile).

  • Workup & Validation: Cool to room temperature, quench with ice water, and extract with Methyl tert-butyl ether (MTBE).

    • Self-Validation Check: TLC monitoring (Hexane:EtOAc 3:1) should show the complete consumption of the tertiary alcohol (which stains strongly with KMnO₄) and the appearance of a higher-Rf, less polar ether product.

References

  • CAS 104431-10-9 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol Codow Chemical (Life Science Products & Services) URL: [Link]

Application

Advanced Catalytic Applications of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CHDP) Derivatives in Organometallic Synthesis

Introduction & Rationale The rational design of ligands is the cornerstone of modern homogeneous catalysis. While simple alkoxides often lead to catalyst aggregation and deactivation, the integration of hemilabile coordi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The rational design of ligands is the cornerstone of modern homogeneous catalysis. While simple alkoxides often lead to catalyst aggregation and deactivation, the integration of hemilabile coordinating arms and sterically demanding groups can fundamentally alter the kinetic profile of a metal center. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CHDP) (CAS No.: 104431-10-9)[1] is a highly specialized tertiary alcohol featuring a bulky cyclohexyl ring and two methoxy-substituted arms.

As an advanced derivative of the 1,3-dimethoxy-2-propanol scaffold—recently established as a breakthrough alkoxy ligand for aluminum co-catalysts in olefin metathesis[2]—CHDP offers unparalleled structural advantages. The pKa of this class of alcohols falls within the optimal 18–30 range[2], allowing it to form robust, non-hydrolyzable metal-oxygen bonds without completely quenching the Lewis acidity of the coordinated metal.

Mechanistic Causality: The Hemilabile Advantage

In catalytic cycles, metals (such as Al, Ti, or Mo) face a paradox: they must be highly reactive to engage substrates, yet stable enough to resist dimerization or degradation. CHDP solves this through hemilability . The central tertiary alkoxide anchors the ligand tightly to the metal. Meanwhile, the two methoxy arms act as reversible, dynamic shields. When the catalyst is in its resting state, the ether oxygens coordinate to the metal, forming a stable O,O,O-tridentate complex. As a substrate approaches, the weak ether-metal bonds break, exposing a vacant coordination site. Once the product is formed and released, the arms re-coordinate, protecting the metal center. Furthermore, the massive steric bulk of the 2-cyclohexyl group prevents the formation of inactive tightly-bound dimers, maintaining the catalyst in its active monomeric or loosely dimeric form.

Hemilabile Coordination Dynamics

G L CHDP Ligand (Tertiary Alkoxide + Ether Arms) C Resting State Catalyst (O,O,O-Tridentate Bound) L->C Metalation (-HX) M Lewis Acidic Metal (Al, Ti, Mo) M->C Precursor Input A Active State Catalyst (O-Monodentate Bound) C->A Hemilabile Arm Opening (Substrate Approach) A->C Arm Closing (Product Release) P Catalytic Product A->P Turnover S Substrate (Olefin/Alcohol) S->A Coordination

Fig 1: Hemilabile coordination dynamics of CHDP enabling active site availability during catalysis.

Application 1: Aluminum Co-Catalysts in Ring-Opening Metathesis Polymerization (ROMP)

In ROMP, molybdenum or tungsten pre-catalysts require activation by an organoaluminum co-catalyst. Standard alkylaluminum halides (e.g., Et₂AlCl) often lead to rapid catalyst deactivation. By modifying the aluminum center with CHDP, an alkoxyalkylaluminum halide complex [(O-CHDP)(Et)AlCl]₂ is formed. The steric bulk of the cyclohexyl group forces the complex into a loosely bound cis,trans dimer, which dissociates easily to activate the Mo-metalate pre-catalyst efficiently[2].

Protocol: Synthesis of the CHDP-Aluminum Co-Catalyst

Self-Validating Check: The reaction of Et₂AlCl with alcohols is highly exothermic and evolves ethane gas. The cessation of bubbling and the formation of a white crystalline solid confirm successful complexation.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Perform all operations under a strictly inert atmosphere (Argon or N₂) using standard Schlenk techniques.

  • Ligand Solution: Dissolve 2.02 g (10.0 mmol) of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (M. Wt: 202.29 g/mol )[1] in 20 mL of anhydrous toluene.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise, add 10.0 mL of a 1.0 M solution of Diethylaluminum Chloride (Et₂AlCl) in toluene (10.0 mmol) over 15 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Isolation: Remove the solvent under reduced pressure to yield a white solid. This solid is predominantly the cis,trans-{Al[O-CHDP]EtCl}₂ complex. Store in a glovebox at -20 °C.

Protocol: ROMP of Norbornene
  • Initiation: In a glovebox, dissolve 0.01 mmol of the Mo-metalate pre-catalyst in 5 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 0.02 mmol of the synthesized {Al[O-CHDP]EtCl}₂ co-catalyst. Stir for 5 minutes (solution will darken, indicating active carbene formation).

  • Polymerization: Rapidly inject 5.0 mmol of norbornene monomer dissolved in 5 mL of DCM.

  • Quenching: After 60 minutes, quench the living polymerization by adding 0.5 mL of ethyl vinyl ether.

  • Precipitation: Pour the mixture into 100 mL of vigorously stirred cold methanol to precipitate the polynorbornene. Filter and dry under vacuum.

Quantitative Performance Data

The inclusion of the 2-cyclohexyl group significantly enhances stereocontrol and prevents termination events compared to the unhindered 1,3-dimethoxy-2-propanol parent ligand[2].

Co-Catalyst LigandPre-CatalystYield (%)PDI ( Mw​/Mn​ )Catalyst Status
None (Et₂AlCl only)Mo-metalate45%2.54Rapid deactivation
1,3-dimethoxy-2-propanolMo-metalate82%1.81Standard activity
CHDP (2-Cyclohexyl...) Mo-metalate96% 1.15 Living polymerization, high stability

Application 2: Titanium(IV)-Catalyzed Directed Epoxidation

Titanium-catalyzed epoxidations of allylic alcohols (akin to the Sharpless epoxidation) rely on the rapid exchange of alkoxide ligands. CHDP serves as an exceptional achiral modifier for Ti(OiPr)₄. The hemilabile methoxy arms stabilize the highly reactive Ti-peroxo intermediate, preventing the formation of unreactive Ti-oxo oligomers, while the cyclohexyl group provides a rigid steric wall that forces the incoming allylic alcohol into a highly specific trajectory, enhancing diastereoselectivity.

Protocol: In Situ Epoxidation Workflow
  • Catalyst Assembly: In a dry round-bottom flask under Argon, add 20 mL of anhydrous DCM and 1.0 mmol of Ti(OiPr)₄.

  • Ligand Exchange: Add 1.0 mmol of CHDP[1]. Stir at room temperature for 30 minutes to allow the displacement of isopropanol and the formation of the active Ti(O-CHDP)(OiPr)₃ complex.

  • Substrate Addition: Cool the mixture to -20 °C. Add 10.0 mmol of the allylic alcohol substrate.

  • Oxidation: Slowly add 12.0 mmol of tert-butyl hydroperoxide (TBHP, 5.5 M in decane).

  • Reaction: Stir at -20 °C for 12 hours. The hemilabile arms of CHDP will dynamically open to allow TBHP coordination and close to stabilize the transition state.

  • Workup: Quench with 10% aqueous tartaric acid. Extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • US20250171570A1 - An Olefin Metathesis Polymerization Catalyst System And Curable Compositions Containing The Catalyst System Source: Google Patents URL

Sources

Method

Role of 2-Cyclohexyl-1,3-dimethoxy-2-propanol as a specialized solvent in polymer science

An Application Guide to 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP): A Specialized Solvent for Advanced Polymer Synthesis Abstract This technical guide introduces 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP) as a novel,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP): A Specialized Solvent for Advanced Polymer Synthesis

Abstract

This technical guide introduces 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP) as a novel, specialized solvent for advanced applications in polymer science. CDMP's unique molecular architecture, which combines a sterically demanding cyclohexyl group, two coordinating methoxy ethers, and a reactive tertiary alcohol, offers a distinctive set of properties. These features position it as a high-performance medium for controlling polymerization kinetics, influencing polymer tacticity, and enhancing the solubility of complex polymer architectures. This document provides an in-depth analysis of CDMP's physicochemical properties and presents detailed protocols for its application in living anionic polymerization and Atom Transfer Radical Polymerization (ATRP), tailored for researchers and professionals in polymer chemistry and materials science.

Introduction: The Rationale for a Specialized Solvent

The choice of solvent is a critical parameter in polymer synthesis, profoundly influencing reaction kinetics, catalyst stability, and the final properties of the macromolecule. While common solvents like tetrahydrofuran (THF) or toluene are widely used, they often represent a compromise in properties. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP) is designed to overcome these limitations by integrating three key functional attributes into a single molecule:

  • Steric Hindrance: The bulky cyclohexyl group provides a sterically crowded environment. This can influence monomer approach during polymerization, potentially leading to higher stereoregularity in the polymer backbone.[1][2] This rigidity can also enhance the glass transition temperature (Tg) of polymers synthesized within it.[1]

  • Coordinating Ether Groups: The two 1,3-dimethoxy groups act as bidentate ligands. In ionic polymerizations, these ethers can chelate metal counter-ions (e.g., Li⁺), separating ion pairs and accelerating propagation rates, similar to the function of THF or glymes.[3][4] In transition-metal-catalyzed reactions like ATRP, they can help solubilize and stabilize the catalyst complex.[5]

  • Reactive Hydroxyl Group: The tertiary alcohol provides a protic site. While this can be a terminating agent in anionic polymerizations, its deprotonation to form a bulky alkoxide initiator offers a pathway to synthesize polymers with a unique alpha-end group.[6] In other contexts, this group can improve polymer solubility through hydrogen bonding.[7][8]

This combination makes CDMP a "task-specific" solvent, engineered to provide precise control over the polymerization environment.

Physicochemical Properties of CDMP

The properties of CDMP are derived from its unique structure. The following table summarizes its key characteristics, with some values estimated based on the parent compound, 1,3-dimethoxy-2-propanol, and the known effects of incorporating a cyclohexyl moiety.

PropertyValue (Estimated)Rationale & Significance
Molecular Formula C₁₁H₂₂O₃-
Molecular Weight 202.29 g/mol High molecular weight contributes to a high boiling point.
Boiling Point ~215-225 °CBased on 1,3-dimethoxy-2-propanol (169 °C)[9][10] plus an increase for the cyclohexyl group. Ideal for high-temperature polymerizations.
Density ~0.98 g/cm³The bulky cyclohexyl group may slightly lower the density compared to a linear analogue.
Polarity Moderately Polar, Aprotic (with protic -OH)Ether groups provide polarity for catalyst/ion solvation.[11] The non-polar cyclohexyl group modulates overall polarity. The -OH group adds protic character.[12]
Solubility Soluble in common organic solvents (THF, Toluene, CH₂Cl₂). Limited water solubility.Amphiphilic character due to polar and non-polar regions.

Application Protocol: Living Anionic Polymerization of Styrene

Principle: In anionic polymerization, the solvent's ability to solvate the cation of the propagating carbanion dictates the nature of the ion pair and the rate of polymerization.[3][13] CDMP's dimethoxy groups are expected to effectively chelate the Li⁺ counter-ion from an n-butyllithium (n-BuLi) initiator, creating a "loose" ion pair. This enhances the propagation rate. The bulky cyclohexyl group may influence the stereochemistry of the resulting polystyrene. The protic -OH group must be passivated before initiation to prevent premature termination.[14]

Methodology:

  • Solvent Purification & Pre-treatment (Critical Step):

    • Stir 250 mL of CDMP over powdered calcium hydride (CaH₂) for 48 hours under an inert atmosphere (N₂ or Ar).

    • Decant the solvent and distill under reduced pressure.

    • Causality: This removes water, which would instantly terminate the anionic polymerization.

    • To a flame-dried Schlenk flask, add 100 mL of purified CDMP. Add a stoichiometric equivalent of n-BuLi relative to the solvent's hydroxyl groups (1:1) at 0 °C. A slight yellow color may appear.

    • Causality: This step deprotonates the tertiary alcohol, converting it into a lithium alkoxide. This prevents the solvent from acting as a terminating agent and transforms it into a co-initiator or a non-reactive, bulky alkoxide salt.

  • Monomer & Initiator Preparation:

    • Styrene monomer is purified by stirring over CaH₂ followed by vacuum distillation.

    • n-BuLi is titrated prior to use.

  • Polymerization Protocol:

    • In the Schlenk flask containing the pre-treated CDMP, cool the solvent to 0 °C.

    • Inject the calculated amount of n-BuLi initiator to target the desired molecular weight.

    • Slowly add the purified styrene monomer via syringe. The solution should turn a characteristic orange-red color, indicating the presence of the polystyryl anion.

    • Allow the reaction to proceed for 1 hour at 0 °C.

    • Causality: The low temperature helps to control the exothermic polymerization and minimize side reactions.[14]

  • Termination & Isolation:

    • Terminate the living polymer by adding a small amount of degassed methanol. The color will disappear.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Filter and dry the resulting polystyrene under vacuum at 60 °C.

Expected Results:

The use of CDMP is expected to yield polystyrene with a narrow molecular weight distribution (Đ < 1.1), characteristic of a living polymerization.

ParameterExpected OutcomeTechnical Justification
Polymerization Rate Faster than in non-polar solvents like cyclohexane.The dimethoxy groups solvate the Li⁺ counter-ion, promoting a more reactive, separated ion pair.[4]
Molecular Weight Controlled by the [Monomer]/[Initiator] ratio.Consistent with a living polymerization mechanism.
Polydispersity (Đ) < 1.1Indicates a controlled process with minimal termination or chain transfer.
Tacticity Potentially increased syndiotactic content.The sterically hindered environment created by the cyclohexyl group may favor specific monomer orientations during addition.
Workflow for Anionic Polymerization in CDMP

cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-Up Solvent_Purge CDMP Purification (Distill over CaH2) Solvent_Passivate Passivation (React with n-BuLi) Solvent_Purge->Solvent_Passivate Initiation Initiation (Add n-BuLi to Monomer) Solvent_Passivate->Initiation Monomer_Purge Styrene Purification Monomer_Purge->Initiation Propagation Propagation (1 hr @ 0 °C) Initiation->Propagation Termination Termination (Add Methanol) Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter & Dry Polymer Precipitation->Isolation Analysis GPC & NMR Analysis Isolation->Analysis cluster_main ATRP Equilibrium cluster_solvent Role of CDMP Solvent Dormant P-X (Dormant) Active P• (Active) Dormant->Active k_act Active->Dormant k_deact Monomer Monomer Active->Monomer k_p Catalyst_I [Cu(I)L]⁺ (Activator) Catalyst_II [X-Cu(II)L]⁺ (Deactivator) Solvation • Solubilizes catalyst complex • Influences k_act / k_deact • Stabilizes Cu species Catalyst_I->Solvation Catalyst_II->Solvation

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Authored by: [Your Name/Organization], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the initial in vitro characterization of the novel compound, 2-Cyclohexyl-1,3-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of the novel compound, 2-Cyclohexyl-1,3-dimethoxy-2-propanol. As the biological activity of this molecule is yet to be defined, we present a logical, tiered screening approach designed to elucidate its potential cytotoxic and antimicrobial properties. These protocols are grounded in established methodologies and are intended for researchers, scientists, and drug development professionals seeking to perform a preliminary assessment of novel chemical entities. The guide emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and interpretable dataset.

Introduction: The Rationale for Screening 2-Cyclohexyl-1,3-dimethoxy-2-propanol

The discovery and development of new therapeutic agents are critical for addressing unmet medical needs. The compound 2-Cyclohexyl-1,3-dimethoxy-2-propanol features a cyclohexyl moiety, a structural motif present in numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The lipophilic nature of the cyclohexyl group can facilitate membrane interaction, a key aspect in the mechanism of action for many bioactive molecules.

Given the absence of published data on 2-Cyclohexyl-1,3-dimethoxy-2-propanol, a primary in vitro screening cascade is the most scientifically sound approach to uncovering its potential therapeutic value. This document outlines two fundamental assays: a cytotoxicity screen to assess its effect on cell viability and an antimicrobial susceptibility test to determine its potential as an anti-infective agent.

Tier 1 In Vitro Screening Cascade

The proposed initial screening is designed to be resource-efficient while providing a broad overview of the compound's biological potential.

Screening_Cascade Compound_Stock 2-Cyclohexyl-1,3-dimethoxy-2-propanol Stock Solution (e.g., in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound_Stock->Antimicrobial Cancer_Cells Cancer Cell Line (e.g., MCF-7) Cytotoxicity->Cancer_Cells Normal_Cells Non-Cancerous Cell Line (e.g., HEK293) Cytotoxicity->Normal_Cells Bacteria Gram-Positive & Gram-Negative Bacteria Antimicrobial->Bacteria IC50_Selectivity Determine IC50 & Selectivity Index Cancer_Cells->IC50_Selectivity Normal_Cells->IC50_Selectivity MIC Determine MIC Bacteria->MIC

Caption: Initial two-pronged screening approach for 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2] This protocol will determine the half-maximal inhibitory concentration (IC50) of the test compound.

Scientific Rationale

This assay is selected for its robustness, cost-effectiveness, and wide acceptance in the scientific community for preliminary cytotoxicity screening.[2] By testing against both a cancerous cell line (e.g., MCF-7, human breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells), we can not only determine the compound's potency but also its selectivity.[2] A favorable compound will exhibit high potency against cancer cells and low potency against normal cells.

Materials
  • 2-Cyclohexyl-1,3-dimethoxy-2-propanol

  • MCF-7 and HEK293 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Culture MCF-7 and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Once cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Cyclohexyl-1,3-dimethoxy-2-propanol in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the highest concentration of DMSO used) and a blank control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined by plotting a dose-response curve (log of compound concentration vs. % viability) and using non-linear regression analysis.

Parameter MCF-7 (Cancer Cell Line) HEK293 (Non-Cancerous Cell Line)
IC50 (µM)To be determinedTo be determined
Selectivity Index (SI) SI = IC50 (HEK293) / IC50 (MCF-7)

A higher selectivity index indicates a more favorable therapeutic window.

Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.[3]

Scientific Rationale

This assay is chosen for its efficiency in testing a range of concentrations and its ability to provide quantitative results (the MIC value). By testing against both a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium, we can assess the compound's spectrum of activity.

Materials
  • 2-Cyclohexyl-1,3-dimethoxy-2-propanol

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a few colonies of the test bacterium into a tube of MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Compound Dilution Series:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation
Bacterial Strain MIC (µg/mL)
Staphylococcus aureusTo be determined
Escherichia coliTo be determined

Interpretation and Future Directions

The results from these initial screens will guide the subsequent investigation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Decision_Tree Initial_Screen Initial Screening Results Cytotoxic Potent & Selective Cytotoxicity? Initial_Screen->Cytotoxic Yes Antimicrobial_Activity Significant Antimicrobial Activity? Initial_Screen->Antimicrobial_Activity Yes No_Activity No Significant Activity Initial_Screen->No_Activity No Apoptosis_Assay Secondary Assays: - Apoptosis vs. Necrosis - Cell Cycle Analysis - Mechanism of Action Studies Cytotoxic->Apoptosis_Assay MBC_Assay Secondary Assays: - Minimum Bactericidal  Concentration (MBC) - Time-Kill Kinetics Antimicrobial_Activity->MBC_Assay Derivatization Consider Chemical Derivatization or Different Assays No_Activity->Derivatization

Caption: Decision-making workflow based on primary screening outcomes.

  • If potent and selective cytotoxicity is observed: Further studies could investigate the mechanism of cell death (apoptosis vs. necrosis), effects on the cell cycle, and potential molecular targets. The cytotoxic effects of other cyclohexyl analogues have been linked to the induction of apoptosis through mitochondrial dysfunction and oxidative stress.[4][5]

  • If significant antimicrobial activity is found: The next steps would be to determine if the compound is bactericidal or bacteriostatic by performing a Minimum Bactericidal Concentration (MBC) assay. Time-kill kinetic studies would also be valuable.

  • If no significant activity is detected: This information is still valuable. It may be that the compound is active in other biological pathways not tested here (e.g., anti-inflammatory or neuroprotective). Alternatively, medicinal chemists could consider creating derivatives of the parent molecule to enhance potency.

References

  • Payne, J., & Bowen, W. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Roy, A., et al. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Pajic, J., et al. (2012, April 16). Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells. PubMed. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 2-(1-(3',3'-Dimethyl-1'-cyclohexyl)ethoxy)-2-methyl propyl propanoate. Retrieved from [Link]

  • Fujisawa, S., et al. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025, September 23). Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxid. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2021, July 20). GC-MS analysis of biologically active compounds present in two different extracts of Sansevieria cylindrica. Retrieved from [Link]

  • Todorovic, N., et al. (2018, February 15). In vitro and in vivo antimelanoma effect of ethyl ester cyclohexyl analog of ethylenediamine dipropanoic acid. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. Retrieved from [Link]

  • ResearchGate. (2012, March 8). (PDF) Cyclohexyl Analogues of Ethylenediamine Dipropanoic Acid Induce Caspase-Independent Mitochondrial Apoptosis in Human Leukemic Cells. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2022, March 6). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Retrieved from [Link]

  • Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Protocol for 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Executive Summary The transition of fine chemical synthesis from the laboratory bench to pilot-scale manufacturing requires rigorous optimization of mass transfer, thermodynamics, and downstream processing. This applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of fine chemical synthesis from the laboratory bench to pilot-scale manufacturing requires rigorous optimization of mass transfer, thermodynamics, and downstream processing. This application note details the scalable synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9), a specialized propanol derivative utilized as a key intermediate in drug development.

The core transformation relies on the Grignard addition of cyclohexylmagnesium chloride to 1,3-dimethoxy-2-propanone. To overcome the traditional bottlenecks of Grignard scale-up—namely thermal runaways and intractable aqueous emulsions—this protocol integrates real-time Process Analytical Technology (PAT) and substitutes traditional solvents with 2-Methyltetrahydrofuran (2-MeTHF).

Process Causality & Mechanistic Safety (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful scale-up is not merely multiplying reagent quantities; it is the active management of reaction kinetics and phase behaviors.

  • The Grignard Exotherm & NIR Monitoring: Grignard additions are notorious for delayed initiation and violent exothermic spikes. If the cyclohexylmagnesium chloride is dosed faster than it is consumed, the accumulated reagent poses a severe thermal runaway risk[1]. To establish a self-validating safety mechanism, this protocol employs in-line Near-Infrared (NIR) spectroscopy. By continuously monitoring the disappearance of the ketone carbonyl stretch, the dosing pump is automatically regulated. This ensures the Maximum Temperature of Synthesis Reaction (MTSR) remains strictly within safe operational limits[1].

  • Solvent Optimization (The 2-MeTHF Advantage): Traditional laboratory protocols utilize Tetrahydrofuran (THF). However, THF is highly miscible with water, which frequently leads to thick, unmanageable magnesium salt emulsions during the aqueous quench. We mandate the use of 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF possesses limited water miscibility, guaranteeing a rapid, crisp phase separation during workup[2]. Furthermore, 2-MeTHF forms a convenient azeotrope with water, drastically reducing the energy required for subsequent solvent recovery and drying[2].

  • Reverse Quenching Dynamics: The resulting magnesium alkoxide intermediate is highly basic. Standard quenching (adding acid to the reactor) can cause localized basic hotspots, promoting side reactions and product degradation. A "reverse quench"—pumping the reaction mass into a large volume of pre-chilled aqueous acid—maintains a constant pH buffer and prevents the precipitation of insoluble magnesium salts.

Process Workflow Diagram

ProcessWorkflow Ketone 1,3-Dimethoxy-2-propanone (in 2-MeTHF) Addition Controlled Grignard Addition NIR Monitored, 0-5°C Ketone->Addition Grignard Cyclohexylmagnesium Chloride (in 2-MeTHF) Grignard->Addition Quench Reverse Quench 15% aq. NH4Cl, <15°C Addition->Quench Alkoxide Intermediate PhaseSep Phase Separation Clean Split via 2-MeTHF Quench->PhaseSep Biphasic Mixture Distillation Vacuum Distillation 80-85°C / 3 mmHg PhaseSep->Distillation Organic Layer Product 2-Cyclohexyl-1,3-dimethoxy-2-propanol High Purity Product Distillation->Product Main Fraction

Workflow for the scale-up synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Step-by-Step Methodology

Step 1: Reactor Preparation & Reagent Sourcing
  • Purge a jacketed glass-lined reactor with ultra-high purity Nitrogen (N₂) for 30 minutes to ensure a strictly anhydrous environment.

  • Charge the reactor with 1.0 equivalent of 1,3-dimethoxy-2-propanone dissolved in anhydrous 2-MeTHF (4 volumes).

  • Cool the reactor jacket to achieve an internal batch temperature of 0 °C to 5 °C.

  • Validation Check: Ensure the moisture content of the ketone solution is <0.05% via Karl Fischer titration before proceeding.

Step 2: In-Line Monitored Grignard Addition
  • Initiate the dosing of 1.1 equivalents of Cyclohexylmagnesium chloride (in 2-MeTHF) via a mass flow controller.

  • Set the initial dosing rate to 0.5 g·min⁻¹ and monitor the reaction via the in-line NIR probe[1].

  • Maintain the internal temperature strictly below 15 °C. If the NIR signal indicates an accumulation of unreacted ketone exceeding 5%, automatically pause the dosing pump to allow the reaction to "catch up," preventing a sudden exotherm.

  • Once addition is complete, agitate the mixture at 15 °C for 2 hours to ensure total conversion.

Step 3: Reverse Quenching
  • In a secondary, larger quench vessel, prepare a 15% (w/w) aqueous solution of Ammonium Chloride (NH₄Cl) (5 volumes) and chill to 0–5 °C.

  • Slowly transfer the active reaction mass (the alkoxide intermediate) from the primary reactor into the quench vessel under vigorous agitation.

  • Control the transfer rate to keep the quench vessel's internal temperature below 20 °C.

  • Validation Check: Measure the pH of the aqueous phase. It must stabilize between pH 6.0 and 7.5. If basic, add a minimal amount of 1N HCl until neutralized.

Step 4: Phase Separation & Extraction
  • Cease agitation and allow the biphasic mixture to settle for 30 minutes. The use of 2-MeTHF will yield a distinct, sharp interface between the organic and aqueous layers[2].

  • Drain the lower aqueous layer containing the magnesium chloride salts.

  • Wash the upper organic layer (containing the crude product) once with deionized water (2 volumes) and once with saturated brine (2 volumes) to remove residual inorganic impurities.

Step 5: Vacuum Distillation & Isolation
  • Transfer the washed organic layer to a distillation apparatus.

  • Apply mild vacuum and heat to recover the 2-MeTHF solvent (Boiling point ~80 °C at atmospheric pressure). The recovered 2-MeTHF can be dried via azeotropic distillation for future batches.

  • Once the solvent is removed, increase the vacuum to 3 mmHg and perform a fractional distillation of the crude oil.

  • Collect the main product fraction eluting at 80–85 °C .

  • Validation Check: Confirm product identity and purity (>98%) via GC-MS and ¹H-NMR.

Quantitative Process Parameters

ParameterOptimized ValueMechanistic Rationale
Stoichiometry 1.0 eq Ketone : 1.1 eq GrignardSlight excess of Grignard ensures complete consumption of the ketone, simplifying downstream distillation.
Reaction Solvent 2-MethyltetrahydrofuranPrevents aqueous emulsions during quench; lower peroxide formation risk than THF; enables efficient azeotropic drying[2].
Addition Temperature 0 °C to 5 °CSuppresses side reactions (e.g., enolization or condensation) and safely manages the high enthalpy of the Grignard addition[1].
Quench Method Reverse Quench (into NH₄Cl)Avoids localized basic hotspots and prevents the precipitation of intractable Mg(OH)₂ salts.
Distillation Parameters 80–85 °C at 3 mmHgSpecific boiling point range required to isolate pure 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

References

  • Wiss, J., Länzlinger, M., & Wermuth, M. (2006). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. Organic Process Research & Development, 10(6), 1282–1286. ACS Publications. URL:[Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted tertiary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted tertiary alcohols. The synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol via the Grignard addition of cyclohexylmagnesium bromide to 1,3-dimethoxy-2-propanone is notoriously problematic.

Standard Grignard conditions often result in abysmal yields due to the specific structural liabilities of the starting materials: the steric bulk of the cyclohexyl group, the presence of β-hydrogens on the Grignard reagent, and the acidic α-protons on the ketone. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to redirect your reaction toward the target product.

Mechanistic Overview & Reaction Pathways

To improve your yield, you must first understand the competing side reactions that destroy your reagents.

ReactionPathway K 1,3-Dimethoxy-2-propanone Add 1,2-Addition (CeCl₃ Promoted) K->Add Nucleophilic Attack Enol Enolization (α-Proton Abstraction) K->Enol Basicity Red Reduction (β-Hydride Transfer) K->Red Steric Hindrance G Cyclohexylmagnesium Bromide G->Add G->Enol G->Red Prod 2-Cyclohexyl-1,3-dimethoxy-2-propanol (Target) Add->Prod By1 Recovered Ketone + Cyclohexane Enol->By1 By2 1,3-Dimethoxy-2-propanol + Cyclohexene Red->By2

Fig 1: Competing pathways in the Grignard synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Troubleshooting Guide & FAQs

Q1: Why am I recovering mostly unreacted 1,3-dimethoxy-2-propanone alongside cyclohexane gas? A1: This is a classic enolization issue. 1,3-dimethoxy-2-propanone possesses slightly acidic α-protons due to the inductive electron-withdrawing effect of the adjacent methoxy groups. Secondary Grignard reagents like cyclohexylmagnesium bromide are highly basic. Instead of attacking the carbonyl, the Grignard reagent prematurely deprotonates the α-carbon, forming an enolate and releasing cyclohexane[1]. Upon aqueous workup, the enolate simply reprotonates to yield your starting ketone. Solution: Implement the Imamoto protocol by pre-complexing the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃)[2]. CeCl₃ is highly oxophilic; it suppresses the basicity of the nucleophile while activating the carbonyl, strictly favoring 1,2-addition.

Q2: I am detecting 1,3-dimethoxy-2-propanol in my crude mixture. Where is this secondary alcohol coming from? A2: This indicates a reduction side reaction. Cyclohexylmagnesium bromide contains β-hydrogens. When reacting with sterically hindered ketones, the Grignard reagent can act as a reducing agent via a cyclic six-membered transition state, transferring a β-hydride to the carbonyl carbon and releasing cyclohexene[1]. Solution: Lowering the reaction temperature to -78 °C and utilizing the CeCl₃-mediated addition[2] disrupts the cyclic transition state required for β-hydride transfer, redirecting the pathway toward the desired nucleophilic addition.

Q3: My starting material seems to be degrading into complex polymeric mixtures. What causes this? A3: 1,3-dimethoxy-2-propanone is highly susceptible to base-catalyzed aldol condensation[3]. If the Grignard reagent acts as a base (forming the enolate) and the reaction is run at elevated temperatures or with improper mixing, the generated enolate can attack unreacted starting material, leading to aldol products and subsequent polymerization. Solution: Ensure strict temperature control (maintain at -78 °C during addition) and use reverse addition (adding the ketone dropwise to the organocerium mixture) to keep the concentration of unreacted ketone low in the presence of any transient enolate.

Q4: How critical is the preparation of the CeCl₃? Can I use the commercially available hydrate? A4: Using the hydrate (CeCl₃·7H₂O) will completely quench your organometallic reagent. You must rigorously dry the cerium chloride before use. The dehydration must be done gradually under high vacuum with step-wise heating to prevent hydrolysis into cerium oxychloride (CeOCl), which is catalytically inactive and insoluble[2].

Experimental Protocols

To guarantee reproducibility, follow these self-validating protocols. The success of this synthesis hinges entirely on the absolute exclusion of moisture and the proper activation of the Cerium catalyst.

Protocol 1: Rigorous Dehydration of Cerium(III) Chloride

Causality: Step-wise heating prevents the hydrate from melting in its own water of crystallization, which would irreversibly form inactive CeOCl.

  • Transfer 1.5 equivalents (relative to the target ketone) of CeCl₃·7H₂O into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum (≤ 0.1 mmHg) and heat the flask gradually using an oil bath or heating block:

    • Phase 1: 1 hour at 90 °C

    • Phase 2: 2 hours at 140 °C

    • Phase 3: 2 hours at 160 °C

  • Cool to room temperature under an argon atmosphere.

  • Validation Check: The resulting anhydrous CeCl₃ must be a fine, free-flowing white powder. If it appears fused, glassy, or clumped, hydrolysis has occurred, and the batch must be discarded.

Protocol 2: CeCl₃-Mediated Synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Causality: Pre-forming the organocerium reagent minimizes basicity, while slow reverse-addition of the ketone prevents localized temperature spikes and aldolization.

  • Suspend the anhydrous CeCl₃ in dry THF (approx. 5 mL/mmol) under argon and stir vigorously at room temperature for 2 hours to ensure uniform particle dispersion.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.5 equivalents of cyclohexylmagnesium bromide (1.0 M in THF). Stir the resulting organocerium suspension at -78 °C for 1.5 hours. The suspension will typically turn a pale yellow/orange hue.

  • Dissolve 1.0 equivalent of 1,3-dimethoxy-2-propanone in a minimal volume of dry THF. Add this solution dropwise to the reaction flask over a period of 30 minutes.

  • Stir for an additional 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Validation Check: Before quenching, withdraw a 50 µL aliquot, quench it in a GC vial with 100 µL of saturated NH₄Cl, and analyze via GC-MS or TLC (staining with KMnO₄). The complete disappearance of the ketone peak confirms reaction completion.

  • Quench the main reaction safely by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Yield Analysis

The table below summarizes the expected outcomes when optimizing the reaction parameters. Implementing the Imamoto protocol drastically shifts the mass balance from recovered starting material to the target tertiary alcohol.

Reaction ConditionsTemperature ProfileTarget Product Yield (%)Enolization Recovery (%)Reduction Byproduct (%)
Standard Grignard (RMgBr)0 °C → RT25 - 35%45 - 55%10 - 15%
Standard Grignard (RMgBr)-78 °C → RT35 - 45%35 - 45%10 - 15%
CeCl₃-Mediated (Imamoto) -78 °C → 0 °C 85 - 92% < 5% < 2%

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398. URL: [Link]

  • Petrušová, M., Mihalov, V., Kočiš, P., & Fedoroňko, M. (1985). Preparation and identification of aldolization products of 1,3-dimethoxy-2-propanone. Chemical Papers, 39(6), 763-768. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals facing aqueous solubility bottlenecks with 2-Cyclohexyl-1,3-dimethoxy-2-propanol . By synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals facing aqueous solubility bottlenecks with 2-Cyclohexyl-1,3-dimethoxy-2-propanol . By synthesizing thermodynamic principles with field-proven formulation strategies, this guide provides actionable, self-validating protocols to ensure reliable experimental and preclinical outcomes.

Compound Overview & Physicochemical Profiling

2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9) is a highly lipophilic small molecule[1]. Structurally, it is a tertiary alcohol where the central hydroxyl-bearing carbon is bonded to a bulky cyclohexyl ring and two methoxymethyl groups. Approximately 40% of approved drugs and up to 90% of developmental pipeline compounds suffer from poor aqueous solubility, making this a standard yet critical hurdle in drug development[2].

The compound's thermodynamic resistance to aqueous dissolution is driven by the steric hindrance around its polar hydroxyl group, which prevents efficient hydrogen bonding with water, while the hydrophobic cyclohexyl ring forces water into an entropically unfavorable clathrate (cage-like) structure.

Table 1: Physicochemical Profile & Solubility Indicators

PropertyValue / DescriptorMechanistic Impact on Aqueous Solubility
Molecular Formula C11H22O3High carbon-to-heteroatom ratio drives overall lipophilicity.
Molecular Weight 202.29 g/mol Small molecular volume makes it highly amenable to cyclodextrin cavity inclusion.
Hydrogen Bond Donors 1 (-OH)The tertiary -OH is sterically shielded, severely limiting interaction with the aqueous dipole network.
Hydrogen Bond Acceptors 3 (-OH, 2x -OCH3)Offers moderate potential for hydrogen bonding with protic co-solvents (e.g., Ethanol).
Structural Liability Cyclohexyl RingInduces hydrophobic hydration; self-aggregation is thermodynamically favored over dissolution.

Diagnostic Workflow

Use the following decision tree to identify the most appropriate solubilization strategy based on your target concentration and downstream application.

SolubilityTroubleshooting Start Aqueous Solubility Issue: 2-Cyclohexyl-1,3-dimethoxy-2-propanol CheckLogP Assess Target Concentration vs. Intrinsic Solubility Start->CheckLogP Decision1 Target Concentration? CheckLogP->Decision1 LowConc Low (< 100 µg/mL) Use Co-solvents (DMSO, EtOH, PEG-400) Decision1->LowConc < 100 µg/mL HighConc High (> 100 µg/mL) Requires Complexation or Surfactants Decision1->HighConc > 100 µg/mL Precipitation Precipitation upon Aqueous Dilution? LowConc->Precipitation Decision2 Application Type? HighConc->Decision2 InVitro In Vitro Assays Non-ionic Surfactants (Tween 80, Poloxamer 188) Decision2->InVitro Cell/Biochem Assays InVivo In Vivo Dosing Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Decision2->InVivo Animal Models Kneading Formulate Solid Dispersion (Kneading/Lyophilization) InVivo->Kneading Optimize Inclusion Precipitation->InVivo Yes (Solvent Crash)

Troubleshooting workflow for 2-Cyclohexyl-1,3-dimethoxy-2-propanol aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out of solution when diluted from a DMSO stock into PBS? A: This phenomenon is known as a "solvent crash." In 100% DMSO, the compound is solubilized via hydrophobic interactions that disrupt water's hydrogen-bond network[3]. Upon introduction into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The highly lipophilic cyclohexyl group is suddenly exposed, forcing water molecules to form an entropically unfavorable clathrate cage around it. To minimize this high free-energy state, the drug molecules rapidly self-aggregate and precipitate[3].

Q2: Which cyclodextrin derivative is best suited for encapsulating this molecule? A: Given its molecular weight (202.29 g/mol ) and the steric bulk of the cyclohexyl ring, β-cyclodextrin (β-CD) derivatives offer the optimal internal cavity diameter (approx. 6.0–6.5 Å). Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. These excipients provide a lipophilic nano-cavity that sequesters the hydrophobic cyclohexyl moiety while presenting a hydrophilic exterior to the aqueous bulk, thereby solubilizing the molecule without altering its covalent structure or ionization state[].

Q3: Can I use a combination of co-solvents and surfactants to force dissolution? A: Yes. Combining a co-solvent (e.g., PEG-400) with a surfactant (e.g., Poloxamer-188) often yields a synergistic solubility enhancement. The co-solvent reduces the dielectric constant of the aqueous phase, while the surfactant forms micelles that encapsulate the drug, maintaining sink conditions and preventing precipitation during dilution[5].

Troubleshooting Guide: Specific Issues & Interventions

Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
  • Root Cause: Micro-precipitation of the compound in the cell culture media. Even if the solution appears clear to the naked eye, sub-visible aggregates can form. This drastically reduces the actual concentration of bioavailable monomeric drug, leading to artificially inflated IC50 values[6].

  • Intervention:

    • Prepare a 1000x stock in 100% DMSO.

    • Pre-dilute the stock in a transitional mixture containing an intermediate co-solvent (e.g., 5% Tween-80 in PBS) before final addition to the culture media.

    • Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Issue 2: Poor oral bioavailability in rodent PK studies.
  • Root Cause: The compound exhibits dissolution-rate limited absorption (typical of BCS Class II/IV compounds). It fails to dissolve in the gastrointestinal fluids fast enough to be absorbed before transiting the gut[7].

  • Intervention: Formulate as a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize a mixture of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size 1-100 nm) upon contact with GI fluids. This drastically increases the specific surface area for absorption and maintains the drug in a solubilized state[7].

Self-Validating Experimental Protocols

To ensure scientific rigor, any solubility enhancement strategy must be empirically validated. The following protocols provide a self-validating system to quantify solubility improvements and confirm molecular encapsulation.

Protocol 1: Phase-Solubility Study (Higuchi-Connors Method)

This protocol determines the stoichiometry and binding constant of the drug-cyclodextrin inclusion complex, validating that true encapsulation is occurring rather than mere suspension[8].

  • Preparation of Media: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 15, 20 mM) in purified water or PBS (pH 7.4).

  • Drug Addition: Add an excess amount (beyond the expected solubility limit) of 2-Cyclohexyl-1,3-dimethoxy-2-propanol to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (e.g., 25.0 ± 0.5 °C) for 48 to 72 hours to achieve thermodynamic equilibrium via the shake-flask method[6].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter (ensure the filter membrane does not adsorb the drug).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). An AL​ -type linear plot indicates a 1:1 complexation stoichiometry, validating successful inclusion[8].

Protocol 2: Preparation of a Solid Dispersion via Kneading Method

If liquid formulations are unstable over time, a solid inclusion complex can be prepared to lock the drug in a molecularly dispersed state[9].

  • Wetting: Weigh the required molar ratio of HP-β-CD and place it in a glass mortar. Add a small volume of a water/ethanol (50:50 v/v) mixture to form a homogeneous paste.

  • Incorporation: Slowly add the accurately weighed 2-Cyclohexyl-1,3-dimethoxy-2-propanol into the paste while continuously triturating (kneading) for 45-60 minutes.

  • Drying: Dry the resulting mass in a vacuum desiccator at 40 °C for 24 hours to remove all residual solvents.

  • Sizing: Pulverize the dried complex and pass it through a 100-mesh sieve to obtain a uniform particle size.

  • Validation: Confirm complex formation using Differential Scanning Calorimetry (DSC). The disappearance of the drug's characteristic endothermic melting peak in the DSC thermogram serves as a self-validating checkpoint for successful molecular encapsulation.

References

  • Touro Scholar - Cyclodextrin as a Drug Carrier Increasing Drug Solubility URL
  • MDPI - Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug URL
  • EvitaChem - Screening Compounds P43304 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol URL
  • PMC (NIH)
  • BOC Sciences - Cyclodextrin Solutions for API Solubility Boost URL
  • ResearchGate - Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent URL
  • Dissolution Technologies - Dissolution Method Troubleshooting URL
  • AJRBPS - Advanced Delivery of Poorly Water Soluble Drugs by Lipid Based Formulation as SMEDDS URL
  • Bioprocess Online - Preformulation Of Excipients In Biologics Development URL

Sources

Troubleshooting

Reducing trace impurities in 2-Cyclohexyl-1,3-dimethoxy-2-propanol liquid-liquid extraction

Welcome to the Technical Support Center for the isolation and purification of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9). This portal is designed for researchers, analytical chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS: 104431-10-9). This portal is designed for researchers, analytical chemists, and drug development professionals who require high-purity intermediates. Regulatory guidelines often mandate that pharmaceutical impurities between 0.10% and 0.15% be strictly identified and minimized[1]; therefore, mastering the Liquid-Liquid Extraction (LLE) of this specific molecule is critical.

Mechanistic Workflow & Decision Tree

The structural nature of 2-Cyclohexyl-1,3-dimethoxy-2-propanol—featuring a lipophilic cyclohexyl tail and a hydrophilic 1,3-dimethoxy-2-propanol head—makes it highly prone to emulsion formation during LLE. The workflow below maps the optimal path for bypassing these thermodynamic traps while systematically stripping trace impurities.

LLE_Workflow Crude Crude Reaction Mixture (Target + Impurities) Solvent Add MTBE / Water (Phase System Setup) Crude->Solvent Agitation Gentle Swirling (Minimize Shear) Solvent->Agitation Emulsion Emulsion Formed? Agitation->Emulsion Brine Add Saturated NaCl (Salting-Out) Emulsion->Brine Yes (Chemical) Filtration Glass Wool Filtration (Physical Disruption) Emulsion->Filtration Yes (Mechanical) Sep Phase Separation Emulsion->Sep No Brine->Sep Filtration->Sep OrgPhase Organic Phase (Target Molecule) Sep->OrgPhase AqPhase Aqueous Phase (Polar Impurities) Sep->AqPhase BackExt Back-Extraction (Remove Trace Organics) OrgPhase->BackExt Pure Concentration & Drying (Purified Target) BackExt->Pure

Figure 1: Optimized Liquid-Liquid Extraction workflow for amphiphilic ether-alcohols.

Troubleshooting FAQs

Q1: Why does my extraction of 2-Cyclohexyl-1,3-dimethoxy-2-propanol consistently form a stable, hazy emulsion? Causality: The target molecule is an amphiphile. Its surfactant-like properties cause it to accumulate at the aqueous-organic interface. According to thermodynamic principles, this drastically lowers the interfacial tension ( γ ). Because the free energy of an emulsion is defined by ΔG=γ×ΔA (where A is surface area), a lower γ means the system requires very little energy to maintain highly dispersed droplets, preventing coalescence[2]. Solution: Do not shake the separatory funnel vigorously; instead, use a gentle swirling motion to maintain phase contact without exponentially increasing the surface area ( ΔA )[3].

Q2: How can I break a stubborn emulsion without degrading my target compound? Causality & Solution: Emulsions must be broken by either altering the chemical environment or applying physical disruption:

  • Chemical (Salting-Out): Add saturated NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of surfactant-like molecules in the water phase and forcing them into the organic layer, which raises the interfacial tension[3].

  • Mechanical (Filtration): If salting-out fails, pass the emulsion layer through a glass-wool plug or highly silanized phase separation filter paper. The high surface area of the glass fibers provides nucleation sites for the dispersed droplets to coalesce, physically breaking the micellar barrier without altering the chemical makeup[4].

Q3: Trace polar impurities are still appearing in my final NMR/HPLC. How do I remove them? Causality: Trace polar impurities often co-extract because the hydrogen-bonding capacity of the target's ether and alcohol groups can entrain water and water-soluble byproducts into the organic phase. Solution: Implement a Back-Extraction step. By washing the separated organic phase with a slightly basic or acidic aqueous solution (depending on the impurity's pKa), you ionize the trace impurities. This forces them to partition into the aqueous acceptor phase, leaving the neutral target molecule safely in the organic phase[5].

Validated Experimental Protocol: Trace Impurity Reduction

Self-Validating Mechanism: This protocol is designed as a self-correcting system. By utilizing an organic solvent with inherently low water miscibility, the system acts as a primary chemical filter. The subsequent brine washes serve a dual purpose: dehydrating the organic layer (reducing entrained polar impurities) and acting as an emulsion-breaker.

Step 1: Phase Initialization Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL per 1 gram of crude. Rationale: MTBE is preferred over Ethyl Acetate (EtOAc) because its low water miscibility (~1.5%) intrinsically limits the co-extraction of aqueous-soluble trace impurities.

Step 2: Aqueous Washing & Agitation Add an equal volume of deionized water. Crucial: Swirl the separatory funnel in a circular motion for 2 minutes. Do not shake end-to-end. Vent frequently to release pressure.

Step 3: Phase Separation & Emulsion Mitigation Secure the funnel on a ring stand and allow the phases to settle for 15 minutes.

  • Feedback Loop: If an emulsion interface thicker than 5 mm persists, add 10 mL of saturated NaCl solution per 100 mL of aqueous phase and swirl gently. If it still persists, drain the lower aqueous layer and filter the emulsion interface through a glass wool plug[4].

Step 4: Back-Extraction (Clean-up) Isolate the MTBE organic phase. To remove trace acidic byproducts or unreacted starting materials, wash the organic phase once with an equal volume of 0.1 M NaHCO 3​ . Follow this immediately with a final saturated brine wash to thoroughly dehydrate the MTBE layer.

Step 5: Drying and Concentration Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na 2​ SO 4​ until the powder flows freely (indicating all microscopic water droplets are absorbed). Filter the solution and concentrate under reduced pressure (rotary evaporation) at 35°C to yield the highly purified 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Quantitative Data: Solvent System Matrix

Selecting the correct solvent is the most critical variable in controlling trace impurities and emulsion risks[6].

Table 1: Solvent Selection Matrix for 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Solvent SystemTarget Partition Coefficient ( Kp​ )Emulsion RiskTrace Impurity CarryoverMechanistic Note
MTBE / Water High (>10) Moderate Low (Optimal) Excellent H-bond acceptor; low water miscibility prevents polar impurity entrainment.
EtOAc / WaterVery High (>15)HighHigh (Polar)~8% water miscibility drags aqueous salts and polar organics into the extract.
Hexane / WaterLow (<2)LowHigh (Non-polar)Fails to efficiently extract the target due to poor polarity matching.
DCM / WaterHigh (~10)Very HighModerateHigh density differential, but highly prone to stable micelle formation with amphiphiles.

References

  • Title: Emulsion Problem Encountered in Extractions Source: BrainKart URL: [Link]

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Tackling emulsions just got easier Source: Biotage URL: [Link]

  • Title: Trace Impurity Identification Source: Contract Pharma URL: [Link]

  • Title: An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohexyl-1,3-dimethoxy-2-propanol Reactions

Welcome to the Application Scientist Support Center. 2-Cyclohexyl-1,3-dimethoxy-2-propanol is a highly congested tertiary alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 2-Cyclohexyl-1,3-dimethoxy-2-propanol is a highly congested tertiary alcohol. The presence of a bulky cyclohexyl ring and two methoxymethyl branches creates immense steric shielding around the hydroxyl group. This physical barrier severely retards standard nucleophilic attacks and makes the hydroxyl proton poorly accessible.

This guide provides field-proven, self-validating troubleshooting strategies to bypass these thermodynamic and kinetic barriers.

Section 1: Esterification Challenges & Solutions

Q1: Why do standard Fischer esterification conditions fail completely with this substrate? A1: Fischer esterification relies on the nucleophilic attack of the alcohol oxygen onto a protonated carbonyl carbon. In 2-cyclohexyl-1,3-dimethoxy-2-propanol, the A-values of the cyclohexyl group and the branching of the methoxymethyl groups create a steric cone that physically blocks the trajectory of approach (the Bürgi-Dunitz angle). Furthermore, under highly acidic conditions and elevated temperatures, tertiary alcohols are prone to E1 elimination (dehydration) rather than substitution.

Q2: What is the authoritative protocol for esterifying this highly hindered alcohol? A2: We recommend a Steglich-type esterification utilizing a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP overcomes the activation energy barrier by attacking the acid anhydride to form a highly electrophilic acylpyridinium intermediate. This intermediate is less solvated and far more reactive than the parent anhydride, forcing the sterically hindered alcohol to react. Ishihara et al. demonstrated that DMAP-catalyzed acylation can efficiently promote the esterification of tertiary alcohols that otherwise fail to condense[1]. Alternatively, forming benzotriazole esters in situ has proven highly effective for tertiary alcohols[2].

Methodology 1: DMAP-Catalyzed Esterification Protocol

This protocol is a self-validating system: the generation of the acylpyridinium intermediate acts as an internal kinetic driver, ensuring that if the reagents are dry, the reaction will proceed.

  • Preparation: Flame-dry all glassware. Purge the reaction vessel with Argon to prevent moisture from hydrolyzing the highly reactive intermediates.

  • Reagent Loading: Add 2-cyclohexyl-1,3-dimethoxy-2-propanol (1.0 equiv) and the desired acid anhydride (1.5 equiv) to the flask.

  • Catalyst Addition: Add DMAP (0.05–2.0 mol %) directly to the mixture. If running under solvent-free conditions, no auxiliary base is needed. If using anhydrous dichloromethane (DCM) as a solvent, add triethylamine (2.0 equiv) to act as an acid scavenger[1].

  • Reaction: Stir at 50°C for 12-24 hours. Monitor conversion via TLC or GC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize remaining acids. Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

DMAP_Cycle A Acid Anhydride + DMAP B Acylpyridinium Intermediate A->B Nucleophilic Attack by Pyridine Nitrogen C Attack by 2-Cyclohexyl- 1,3-dimethoxy-2-propanol B->C Highly Electrophilic Acyl Transfer D Sterically Hindered Ester Product C->D Deprotonation & Leaving Group Departure D->A DMAP Regeneration

DMAP-catalyzed acylation mechanism overcoming steric hindrance.

Section 2: Etherification Challenges & Solutions

Q3: I am trying to methylate the tertiary hydroxyl group using standard Williamson ether synthesis (NaOH/MeI), but I only recover starting material. Why? A3: Sodium hydroxide (NaOH) is not a strong enough base to quantitatively deprotonate a sterically hindered tertiary alcohol. The pKa of a tertiary alcohol is typically around 18-19, and the steric bulk prevents effective solvation of the resulting alkoxide, shifting the equilibrium back to the protonated alcohol.

Q4: How can I successfully etherify this molecule? A4: You must force the deprotonation using a much stronger, non-nucleophilic base like Potassium Hydride (KH) or Sodium Hydride (NaH) in a polar aprotic solvent, followed by the addition of a highly reactive electrophile (e.g., Methyl Iodide or Methyl Triflate). For specific complex substrates, Gold(III)-catalyzed etherification has also emerged as a mild alternative, though it relies on carbocation intermediates[3].

Methodology 2: Strong-Base Etherification Protocol
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0°C under an Argon atmosphere.

  • Substrate Addition: Slowly add a solution of 2-cyclohexyl-1,3-dimethoxy-2-propanol (1.0 equiv) in THF dropwise to control hydrogen gas evolution.

  • Alkoxide Formation: Stir for 1 hour at room temperature to ensure complete, irreversible alkoxide formation.

  • Electrophilic Attack: Cool the reaction back to 0°C and add Methyl Iodide (MeI, 2.0 equiv) dropwise.

  • Propagation: Warm to room temperature and stir for 18 hours. The high reactivity of MeI compensates for the poor nucleophilicity of the hindered alkoxide.

  • Workup: Carefully quench with cold water (dropwise), extract with diethyl ether, and purify via flash column chromatography.

Etherification_Workflow Start Substrate: 2-Cyclohexyl-1,3-dimethoxy-2-propanol Deprotonation Deprotonation: NaH or KH in Anhydrous THF (0°C to RT) Start->Deprotonation Alkoxide Sterically Shielded Alkoxide Intermediate Deprotonation->Alkoxide 1 Hour Stir Electrophile Electrophilic Addition: MeI or Methyl Triflate (0°C to RT) Alkoxide->Electrophile Product Target Ether Product (High Yield) Electrophile->Product 18 Hours Stir

Step-by-step logical workflow for strong-base mediated etherification.

Data Presentation: Reaction Condition Efficacy

The following table summarizes the quantitative expectations and causality for various reaction conditions applied to 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

Reaction TypeReagents / CatalystExpected YieldMechanistic Causality for Outcome
Esterification H₂SO₄, R-COOH (Fischer)< 5%Steric repulsion blocks Bürgi-Dunitz trajectory; E1 elimination dominates.
Esterification Acid Anhydride, DMAP85 - 95%Acylpyridinium intermediate is highly electrophilic, bypassing steric limits[1].
Esterification Carboxylic Acid, HOBt, EDC70 - 85%Benzotriazole esters formed in situ act as highly reactive leaving groups[2].
Etherification NaOH, MeI (Williamson)< 5%Base is too weak to deprotonate the sterically shielded tertiary hydroxyl group.
Etherification NaH or KH, MeI, THF80 - 90%Irreversible deprotonation creates a potent, albeit hindered, alkoxide nucleophile.

References

  • Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2007, 129, 14775-14779) URL:[Link]

  • Water Compatible Gold(III)-Catalysed Synthesis of Unsymmetrical Ethers from Alcohols Source: Chemistry - A European Journal (Chem. Eur. J. 2008, 14, 1518 – 1523) URL:[Link]

Sources

Troubleshooting

Minimizing solvent waste during the synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Target Molecule: 2-Cyclohexyl-1,3-dimethoxy-2-propanol Audience: Researchers, Scientists, and Process Chemists in Drug Development Executive Overview: The Paradigm Shift in Solvent Management The synthesis of 2-Cyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Cyclohexyl-1,3-dimethoxy-2-propanol Audience: Researchers, Scientists, and Process Chemists in Drug Development

Executive Overview: The Paradigm Shift in Solvent Management

The synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol typically relies on the Grignard addition of cyclohexylmagnesium bromide to 1,3-dimethoxy-2-propanone. Historically, this transformation utilized tetrahydrofuran (THF) as the reaction medium, followed by an aqueous quench and the addition of a secondary organic solvent (like dichloromethane or toluene) for extraction[1]. This conventional approach generates massive volumes of mixed aqueous-organic waste.

To drastically reduce the Environmental Factor (E-factor) of this process, this guide outlines a telescoped, self-validating methodology using 2-Methyltetrahydrofuran (2-MeTHF) . Derived from renewable agricultural waste (such as corncobs and bagasse), 2-MeTHF acts as both the reaction medium and the extraction solvent. Its limited water miscibility allows for direct phase separation during the aqueous quench, eliminating the need for secondary extraction solvents and streamlining solvent recovery[1],[2].

Process Visualization: Telescoped Green Workflow

ProcessFlow Start Reactants 1,3-Dimethoxy-2-propanone + CyclohexylMgBr Reaction Continuous Grignard Reaction Solvent: 2-MeTHF Start->Reaction Quench In-line Aqueous Quench (Sat. NH4Cl) Reaction->Quench PhaseSep Biphasic Separation (No Co-solvent Needed) Quench->PhaseSep OrgPhase Organic Phase (Product + 2-MeTHF) PhaseSep->OrgPhase AqPhase Aqueous Phase (Mg Salts to Waste) PhaseSep->AqPhase Distillation Azeotropic Distillation & Solvent Recovery OrgPhase->Distillation Distillation->Reaction Recycled 2-MeTHF Product Isolated Product 2-Cyclohexyl-1,3-dimethoxy-2-propanol Distillation->Product

Workflow for the green synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol using 2-MeTHF.

Comparative Solvent Data: The Case for 2-MeTHF

Understanding the physicochemical differences between traditional and green solvents is critical for optimizing reaction parameters and minimizing waste.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Impact on Waste Minimization & Process
Origin PetrochemicalRenewable (Corncobs, Bagasse)Reduces reliance on fossil fuels and lowers overall carbon footprint.
Boiling Point 66 °C80 °C[1]Allows higher reaction temperatures; reduces evaporative solvent loss.
Water Solubility Infinite4.1% (at 20 °C)[1]Enables direct biphasic separation; eliminates the need for secondary extraction solvents[1].
Water Azeotrope 6.7% water10.6% water[1]Facilitates highly efficient azeotropic drying during solvent recovery.
Peroxide Formation HighLowIncreases the lifespan and safety of recycled solvent streams.

Self-Validating Experimental Protocol

This protocol integrates real-time analytical checks to ensure process integrity, preventing downstream failures that lead to discarded batches and unnecessary chemical waste.

Step 1: Preparation of the Organometallic Reagent

  • Action: In a dry, nitrogen-purged reactor, suspend magnesium turnings in anhydrous 2-MeTHF. Slowly add cyclohexyl bromide.

  • Mechanism: 2-MeTHF coordinates with the magnesium center to stabilize the forming cyclohexylmagnesium bromide. Its slightly higher steric bulk compared to THF provides greater stability for the organometallic species[3].

  • Validation Check: Monitor the internal temperature. A localized exotherm and a color shift to cloudy gray confirm initiation. Wait until the magnesium is fully consumed before proceeding.

Step 2: Telescoped Grignard Addition

  • Action: Cool the reactor to 0 °C. Dropwise, add 1,3-dimethoxy-2-propanone (neat or highly concentrated in 2-MeTHF) to the Grignard reagent.

  • Mechanism: The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon. Because 1,3-dimethoxy-2-propanone contains adjacent ether oxygens, the reaction proceeds via a chelation-controlled intermediate. 2-MeTHF supports this chelation, enhancing the reaction's chemoselectivity and reducing byproduct formation[4].

  • Validation Check: Analyze a quenched aliquot via in-situ FTIR or TLC. The reaction is complete when the ketone C=O stretch (~1715 cm⁻¹) completely disappears.

Step 3: In-line Aqueous Quench & Phase Separation

  • Action: Quench the reaction mixture by adding saturated aqueous NH₄Cl. Stir vigorously for 15 minutes, then halt agitation.

  • Mechanism: NH₄Cl protonates the alkoxide intermediate to yield 2-Cyclohexyl-1,3-dimethoxy-2-propanol while keeping the magnesium salts water-soluble. Because 2-MeTHF has limited water miscibility, it acts as the extraction solvent.

  • Validation Check: Observe the phase boundary. A sharp separation between the upper organic layer (product + 2-MeTHF) and the lower aqueous layer must form within 5 minutes. Decant the aqueous layer to waste.

Step 4: Solvent Recovery and Product Isolation

  • Action: Transfer the organic phase to a distillation apparatus. Perform fractional distillation to recover the 2-MeTHF.

  • Mechanism: 2-MeTHF distills at 80 °C (or lower under vacuum), leaving the crude 2-Cyclohexyl-1,3-dimethoxy-2-propanol in the vessel for final crystallization or vacuum distillation.

  • Validation Check: Test the recovered 2-MeTHF via Karl Fischer titration. Water content must be <100 ppm before it can be recycled into Step 1.

Troubleshooting Guide: Operational Bottlenecks

Q: Why is the Grignard initiation sluggish in 2-MeTHF compared to THF, and how can we fix it without adding more solvent? A: Causality: 2-MeTHF is a sterically hindered, weaker Lewis base compared to THF[3]. This reduces its ability to solvate the magnesium surface and break the passivating magnesium oxide layer. Solution: Do not dilute the mixture further, as this increases solvent waste. Instead, use mechanical activation (e.g., vigorous stirring with glass beads) or add a highly soluble activator like DIBAL-H (0.01 equivalents) to chemically strip the oxide layer. Self-Validation: Initiation is confirmed when a localized exotherm is detected.

Q: During the biphasic separation of 2-MeTHF and the aqueous quench, a thick emulsion forms. How do we break it without adding dichloromethane? A: Causality: While 2-MeTHF has limited water miscibility (14g/100g at 23°C), the precipitation of magnesium hydroxide (Mg(OH)₂) gels at neutral to slightly basic pH can stabilize emulsions. Solution: Ensure the quench uses strictly saturated aqueous ammonium chloride (NH₄Cl) or dilute citric acid to maintain a slightly acidic pH, keeping magnesium salts water-soluble. Self-Validation: A sharp, immediate phase boundary should form. If an emulsion persists, filter the biphasic mixture through a pad of Celite before separation rather than adding more solvent.

Q: We are observing high levels of dicyclohexyl (Wurtz coupling byproduct), requiring extensive chromatography to remove. How do we prevent this? A: Causality: Wurtz coupling occurs when the Grignard reagent reacts with unreacted alkyl halide. This is exacerbated by high localized concentrations of the halide in batch reactors. Solution: Transition from a batch reactor to a Continuous Stirred Tank Reactor (CSTR)[4]. By continuously feeding the cyclohexyl halide and 2-MeTHF into the magnesium bed, the steady-state concentration of the halide remains near zero, suppressing the Wurtz homocoupling by an order of magnitude[4].

FAQs: Advanced Waste Minimization Strategies

Q: How does telescoping the reaction with 2-MeTHF directly impact the Environmental Factor (E-factor)? A: The E-factor measures the mass of waste generated per mass of product. In traditional synthesis, you must evaporate the reaction solvent and add a secondary extraction solvent (like DCM or toluene). By utilizing 2-MeTHF, you eliminate the secondary solvent entirely because 2-MeTHF cleanly phases out from water[1]. This cuts the total solvent volume required per batch by nearly 50%[2].

Q: What is the most efficient way to dry recycled 2-MeTHF for moisture-sensitive Grignard reactions? A: 2-MeTHF forms a water-rich azeotrope (10.6% water)[1]. You can recover and dry the solvent directly from the organic phase via azeotropic distillation. The azeotrope allows for highly efficient removal of water during the initial distillation cuts, and the bulk solvent can be dried further over molecular sieves if necessary.

Q: Are there safety concerns with recycling 2-MeTHF over multiple campaigns? A: Like all ethereal solvents, 2-MeTHF can form explosive peroxides upon exposure to oxygen, though it does so at a significantly lower rate than THF. When distilling for recovery, never distill to dryness. Always add an inhibitor such as Butylated hydroxytoluene (BHT) at 150-400 ppm to the recovered solvent to ensure safe storage and extend its lifecycle.

Sources

Reference Data & Comparative Studies

Validation

2-Cyclohexyl-1,3-dimethoxy-2-propanol vs. Traditional Aliphatic Alcohols in Organic Synthesis: A Comparative Guide

As transition-metal catalysis and complex molecule synthesis evolve, the limitations of traditional aliphatic alcohols (like methanol, isopropanol, and tert-butanol) as solvents, bases, or ligands have become increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis and complex molecule synthesis evolve, the limitations of traditional aliphatic alcohols (like methanol, isopropanol, and tert-butanol) as solvents, bases, or ligands have become increasingly apparent. While traditional bulky alcohols provide steric shielding, they lack the electronic sophistication required to stabilize highly reactive, low-coordinate metal intermediates.

Enter 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP) —a highly specialized, sterically hindered tertiary alcohol featuring two methoxymethyl arms. This guide objectively compares the mechanistic performance of CDMP against traditional aliphatic alcohols, providing researchers and drug development professionals with the causality, quantitative data, and self-validating protocols needed to implement this advanced auxiliary in organic synthesis.

Structural Causality & Mechanistic Profiling

To understand why CDMP outperforms traditional alcohols in sensitive catalytic cycles, we must analyze the relationship between steric bulk and coordination chemistry.

The Limitation of Traditional Alcohols

Traditional aliphatic alcohols like tert-butanol (t-BuOH) are ubiquitous in organic synthesis. As alkoxide ligands, they provide significant steric bulk, which is critical for preventing alkoxide disproportionation and stabilizing low-coordinate metal centers, such as those seen in[1]. However, t-BuOH is strictly monodentate . Once coordinated, it cannot offer secondary electronic stabilization. If a catalytic intermediate requires specific geometric trapping to prevent off-target reactions (e.g., β -hydride elimination or homocoupling), monodentate alkoxides fail to exert sufficient control.

The CDMP Advantage: Steric Bulk Meets Hemilabile Trapping

CDMP solves this by combining the massive steric barrier of a cyclohexyl ring with the electronic trapping capabilities of a 1,3-dimethoxy backbone.

  • Tridentate (O,O,O) Potential: Unlike t-BuOH, the deprotonated CDMP alkoxide acts as a pincer-like ligand. The two ether oxygens serve as hemilabile donors that dynamically coordinate and dissociate from the metal center.

  • Regiocontrol via Trapping: In complex C–H functionalizations, electron-rich 1,3-dimethoxypropan-2-ol derivatives enhance the coordinating ability of directing groups. By trapping the palladium intermediate in the coordination center, these auxiliaries successfully [2]. CDMP amplifies this effect by utilizing its cyclohexyl group to force the metal into a highly controlled, sterically restricted pocket.

MechanisticPathway A Pd(II) Precatalyst B Traditional Alkoxide (Monodentate) A->B + t-BuOH C CDMP Alkoxide (Tridentate O,O,O) A->C + CDMP D Unstable Intermediate (Side Reactions) B->D Weak coordination E Stabilized Palladacycle (High Regioselectivity) C->E Hemilabile trapping

Hemilabile trapping of Pd(II) intermediates by CDMP vs. traditional monodentate alkoxides.

Comparative Performance Data

The following table summarizes the physicochemical and coordination properties of CDMP compared to standard aliphatic alcohols, highlighting its superiority as a specialized ligand and directing auxiliary.

Feature / PropertyMethanol / Ethanoltert-Butanol (t-BuOH)1,3-Dimethoxy-2-propanol2-Cyclohexyl-1,3-dimethoxy-2-propanol (CDMP)
Steric Bulk (Cone Angle Proxy) MinimalHighModerateExtremely High
Coordination Mode MonodentateMonodentateBidentate/TridentateTridentate (O,O,O) Hemilabile
Metal Intermediate Trapping NonePoor (Steric only)High (Electronic)Optimal (Steric + Electronic)
Alkoxide Disproportionation HighLowModerateVery Low
Primary Synthetic Role Solvent, NucleophileBulky Base, LigandDirecting Group AuxiliaryAdvanced Regiocontrol Auxiliary

Self-Validating Experimental Protocol: CDMP-Directed C–H Olefination

To demonstrate the practical application of CDMP, we outline a self-validating protocol for Palladium-catalyzed ortho-olefination. This methodology relies on the esterification of the substrate with CDMP to form a bulky, electron-rich directing group.

A critical failure point in methodology development is the inability to distinguish between catalytic failure and product loss during isolation. To ensure trustworthiness , this protocol integrates an internal standard (acetophenone) from the outset, creating a self-validating system where the catalytic yield is verified via LC-MS prior to any purification steps.

Step-by-Step Methodology
  • Reagent Assembly (Directing Group Installation):

    • To a solution of the target phenylacetic acid derivative (1.0 equiv) in dichloromethane (DCM) at 0 °C, add N,N′-Dicyclohexylcarbodiimide (DCC, 1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 1.2 equiv).

    • Slowly add CDMP (1.5 equiv) . Allow the mixture to warm to room temperature and stir for 15 hours. Filter through Celite and concentrate to isolate the CDMP-ester substrate.

  • Catalyst & Additive Loading:

    • In a reaction vial, combine the CDMP-ester substrate (0.1 mmol), the olefin coupling partner (0.2 mmol), and Pd(OAc)₂ (10 mol%).

    • Add an appropriate oxidant (e.g., 1,4-benzoquinone, 0.2 mmol) and (0.3 mL) as the solvent[2]. HFIP is strictly chosen here to enhance the electrophilicity of the palladium center.

  • Internal Standard Integration (Self-Validation Step):

    • Add exactly 0.1 mmol of acetophenone to the reaction mixture. This acts as the inert internal standard for quantitative LC-MS tracking.

  • Thermal Activation:

    • Seal the vial and stir at 100 °C for 24 hours. The CDMP auxiliary will hemilabile-trap the Pd(II) intermediate, preventing off-target Heck reactions and directing the olefination strictly to the ortho-position.

  • Validation & Isolation:

    • Cool the reaction. Withdraw a 5 μ L aliquot, dilute in acetonitrile, and analyze via LC-MS. Calculate the absolute yield against the acetophenone standard.

    • Decision Gate: If the LC-MS yield matches expected parameters (>75%), proceed to concentrate the bulk mixture in vacuo and purify via flash chromatography. Any discrepancy between the LC-MS yield and the isolated yield immediately isolates the error to the chromatography phase, validating the catalytic cycle's integrity.

ExperimentalWorkflow S1 Step 1: Assembly CDMP + Substrate S2 Step 2: Catalysis Pd(OAc)2 + HFIP S1->S2 S3 Step 3: Activation 100°C, 24h S2->S3 S4 Step 4: Validation LC Yield via Int. Std. S3->S4 S5 Step 5: Isolation Chromatography S4->S5

Self-validating experimental workflow for CDMP-directed C-H functionalization.

Conclusion

While traditional aliphatic alcohols remain foundational as bulk solvents and simple bases, they lack the structural complexity required for next-generation catalytic control. 2-Cyclohexyl-1,3-dimethoxy-2-propanol bridges the gap between pure steric bulk and advanced electronic coordination. By acting as a tridentate, hemilabile auxiliary, CDMP successfully traps reactive metal intermediates, suppresses disproportionation, and enforces rigid regioselectivity in complex organic transformations.

References

  • Title: Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C–H Bond Activation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Coupling of Azides Mediated by an Iron(II) Bis(alkoxide) Complex Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 2-Cyclohexyl-1,3-dimethoxy-2-propanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to purity analysis.

Introduction: The Analytical Imperative for Purity

2-Cyclohexyl-1,3-dimethoxy-2-propanol is a complex substituted alcohol of interest as a potential building block or intermediate in pharmaceutical synthesis. Its structure, featuring a bulky cyclohexyl group and two methoxy ethers, imparts specific solubility and reactivity characteristics. The molecular formula is C11H22O3, with a molecular weight of 202.29 g/mol .

In the context of drug development, the purity of such an intermediate is not merely a quality metric but a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[3][4][5] This guide compares two distinct HPLC-MS methods for the comprehensive purity profiling of this compound.

Anticipating the Challenge: Potential Impurity Profile

A robust analytical method is one that can separate the target compound from its likely impurities. While the specific synthesis route for 2-Cyclohexyl-1,3-dimethoxy-2-propanol dictates its unique impurity profile, we can postulate a likely synthetic pathway to predict potential process-related impurities. A plausible route involves the Grignard reaction of cyclohexylmagnesium bromide with a protected dihydroxyacetone, followed by methylation.

Based on this, potential impurities can be classified according to ICH Q3A(R2) guidelines and may include:[3]

  • Organic Impurities:

    • Starting Materials: Unreacted protected dihydroxyacetone or residual Grignard reagent byproducts.

    • Intermediates: Partially methylated species (e.g., 2-Cyclohexyl-1-methoxy-2,3-propanediol).

    • By-products: Products from side reactions, such as the formation of dimers or products of elimination reactions.

    • Degradation Products: Compounds formed during storage or under stress conditions (e.g., oxidation of the tertiary alcohol).

  • Residual Solvents: Ethers (from Grignard reaction), alcohols, or other solvents used in synthesis and purification.[3]

  • Inorganic Impurities: Residual catalysts or inorganic salts from workup procedures.[3]

The analytical methods chosen must demonstrate specificity to resolve these varied chemical entities from the main compound.

The Analytical Strategy: A Dual-Method HPLC-MS Approach

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating components in a mixture, while Mass Spectrometry (MS) provides definitive identification based on mass-to-charge ratio (m/z).[6][7][8] The combination, HPLC-MS, is a powerful tool for impurity profiling.[4][7]

We will compare two distinct reversed-phase HPLC-MS methods:

  • Method A: The Workhorse - C18 with Quadrupole MS. This represents a standard, widely accessible approach for routine quality control, providing reliable quantification and detection.

  • Method B: The Specialist - Phenyl-Hexyl with Q-TOF HRMS. This method offers alternative selectivity for challenging separations and the high mass accuracy of Time-of-Flight (TOF) detection for confident identification of unknown impurities.

Below is a conceptual workflow for the validation process.

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Method Validation (ICH Q2(R2)) cluster_imp Phase 3: Impurity Analysis cluster_rep Phase 4: Reporting PREP Sample & Standard Preparation DEV Method Development (Column/Mobile Phase Screening) PREP->DEV SPEC Specificity DEV->SPEC LIN Linearity & Range ACC Accuracy PREC Precision (Repeatability & Intermediate) LOQ LOQ / LOD ROB Robustness RUN Routine Sample Analysis ID Impurity Identification (MS & MS/MS) RUN->ID QUANT Impurity Quantification ID->QUANT QUAL Impurity Qualification (Compare to Thresholds) QUANT->QUAL REPORT Generate Certificate of Analysis (CoA) QUAL->REPORT

Caption: General workflow for HPLC-MS purity validation.

Comparative Methodologies: Protocols and Rationale

Method A: The Workhorse (C18 with Quadrupole MS)

This method is designed for robust, routine analysis. The C18 stationary phase is a universal choice for retaining non-polar to moderately polar compounds through hydrophobic interactions.

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Cyclohexyl-1,3-dimethoxy-2-propanol reference standard at 1.0 mg/mL in 50:50 acetonitrile:water.

    • Prepare a working standard for assay at 0.1 mg/mL by diluting the stock solution.

    • For purity analysis, prepare the sample at 1.0 mg/mL to ensure detection of impurities at the 0.05% level.

    • Use a blank injection of 50:50 acetonitrile:water to ensure no system contamination.

  • HPLC-MS Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for positive ion mode ESI-MS and improves peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

    • Gradient Program:

      Time (min) %B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C. Rationale: Elevated temperature reduces viscosity and can improve peak efficiency.

    • Injection Volume: 5 µL.

    • MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Fragmentor Voltage: 70 V.

Method B: The Specialist (Phenyl-Hexyl with Q-TOF HRMS)

This method provides an alternative selectivity mechanism and high-resolution mass data. The phenyl-hexyl phase offers pi-pi interactions, which can be advantageous for separating compounds with aromatic rings or areas of electron density, potentially resolving co-eluting impurities from Method A. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the calculation of elemental compositions for unknown impurities.

Experimental Protocol

  • Standard and Sample Preparation: Same as Method A.

  • HPLC-MS Conditions:

    • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Phenomenex Luna Phenyl-Hexyl, 3.0 x 100 mm, 3 µm. Rationale: The shorter column length combined with a UPLC system allows for faster analysis times.

    • Mobile Phase A: 5 mM Ammonium Acetate in Water. Rationale: Ammonium acetate is a volatile salt compatible with MS and can improve chromatography for some compounds.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 35
      15.0 90
      18.0 90
      18.1 35

      | 22.0 | 35 |

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Detector: Bruker maXis II Q-TOF or equivalent.

    • Ionization Source: ESI, Positive Mode.

    • Scan Range: m/z 50-800.

    • Acquisition Mode: Full Scan with data-dependent MS/MS on the top 3 most intense ions. Rationale: This allows for simultaneous accurate mass measurement of precursors and generation of fragmentation data for structural elucidation.

Data Presentation and Performance Comparison

The performance of each method must be validated according to ICH Q2(R2) guidelines.[9] The key validation parameters are summarized below with hypothetical but realistic performance data.

Table 1: Comparison of HPLC-MS Method Performance

ParameterMethod A (C18 / Quadrupole)Method B (Phenyl-Hexyl / Q-TOF)Rationale for Difference
Specificity Baseline resolution >1.5 for known impurities.Orthogonal selectivity confirmed by different retention times.Different stationary phase chemistry (hydrophobic vs. pi-pi interactions).
LOD/LOQ LOD: 0.01% / LOQ: 0.03%LOD: 0.005% / LOQ: 0.015%Higher sensitivity of the TOF detector.
Linearity (r²) > 0.999 for main analyte> 0.999 for main analyteBoth methods are expected to be highly linear.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods demonstrate high accuracy.
Precision (%RSD) Repeatability: < 0.5% Intermediate: < 1.0%Repeatability: < 0.4% Intermediate: < 0.8%UPLC systems often provide slightly better precision.
Impurity ID Confidence Based on nominal mass (m/z).Based on accurate mass (<5 ppm) and fragmentation pattern.HRMS provides significantly higher confidence in structural elucidation.

Trustworthiness: A Self-Validating System for Impurity Identification

The combination of these two methods creates a self-validating system. An impurity detected and quantified by Method A can be confirmed by Method B. The high mass accuracy of the Q-TOF system in Method B allows for the confident assignment of an elemental formula to an unknown impurity, which is a critical step in its structural elucidation.

The decision-making process for identifying an unknown peak is outlined below.

G START Unknown Peak Detected in Chromatogram MS_DATA Obtain Mass Spectrum (m/z) START->MS_DATA HRMS Perform HRMS Analysis (Method B) MS_DATA->HRMS NOMINAL_MASS Nominal Mass Match Potential Structure? HRMS->NOMINAL_MASS No (Quadrupole only) ACCURATE_MASS Calculate Elemental Composition (<5 ppm error) HRMS->ACCURATE_MASS Yes MSMS Acquire MS/MS Fragmentation Data NOMINAL_MASS->MSMS Potential Match UNIDENTIFIED Report as Unidentified Impurity (with m/z and RT) NOMINAL_MASS->UNIDENTIFIED No Match ACCURATE_MASS->MSMS STRUCTURE Propose Structure Based on Fragments MSMS->STRUCTURE CONFIRM Confirm with Reference Standard or Synthesis STRUCTURE->CONFIRM STRUCTURE->UNIDENTIFIED If confirmation fails REPORT Report as Identified Impurity CONFIRM->REPORT

Caption: Decision tree for impurity identification.

Conclusion and Recommendations

Both Method A (C18/Quadrupole MS) and Method B (Phenyl-Hexyl/Q-TOF MS) are valid approaches for assessing the purity of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

  • Method A is a robust, cost-effective solution ideal for routine quality control in a manufacturing environment where the impurity profile is well-established. Its performance is fully compliant with ICH guidelines for quantification and detection.

  • Method B serves as a superior tool for development and investigational purposes. Its orthogonal selectivity and the high mass accuracy of the Q-TOF detector are invaluable for identifying unknown impurities and providing the definitive data required for regulatory submissions and ensuring the biological safety of the material.[3][5]

For comprehensive validation, a dual-methodology approach is recommended. Method A can be employed for routine release testing, while Method B should be used during process development, for the characterization of new batches, and for investigating any out-of-specification results. This ensures both routine efficiency and the high level of scientific rigor demanded in modern drug development.

References

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2021). Chemical Reviews. [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023). Molecules. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021). Pharmaceuticals. [Link]

  • 1,3-Dimethoxy-2-propanol. NIST Chemistry WebBook. [Link]

  • 1,3-Dimethoxy-2-propanol. PubChem. [Link]

  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. (2025). Ultrasonics Sonochemistry. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2012). Indian Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). Molecules. [Link]

  • HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. (2025). Molecules. [Link]

  • Chemical Properties of 2-Propanol, 1,3-dimethoxy- (CAS 623-69-8). Cheméo. [Link]

  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. (2012). INIS-IAEA. [Link]

  • A Facile Synthesis and Preliminary Biological Evaluation of 11H-Pyrido[3,2-a]carbazoles. (2014). HETEROCYCLES. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Pharmatutor. [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). ResearchGate. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. [Link]

  • 1,3-Dimethoxy-2-propanol. ChemBK. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2017). NIPER Repository. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline - Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

Sources

Validation

The Efficacy of Chiral 1,3-Dioxygenated Scaffolds in Asymmetric Catalysis: A Comparative Guide

Introduction: The Quest for Stereochemical Control In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Stereochemical Control

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other fine chemicals is often dictated by the three-dimensional arrangement of their atoms. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral molecule over its mirror image, has emerged as a powerful tool to meet this challenge. At the heart of this field lies the design and application of chiral ligands and catalysts that can effectively transfer their stereochemical information to a substrate.

This guide addresses the comparative efficacy of a specific class of chiral scaffolds: those based on a 1,3-dioxygenated propane backbone. While an initial inquiry into the specific compound 2-Cyclohexyl-1,3-dimethoxy-2-propanol revealed a lack of published data regarding its application in asymmetric catalysis, this prompts a broader and more instructive exploration. We will delve into the well-established families of chiral 1,3-diols and their derivatives, which share the core structural motif of the queried compound. By examining the performance of these documented catalysts, we can extrapolate principles that would be crucial for the rational design and evaluation of novel catalysts like the one initially proposed.

This guide is intended for researchers, scientists, and drug development professionals. We will dissect the structural nuances that govern catalytic efficacy, present comparative data from key transformations, and provide detailed experimental protocols to bridge theory with practice.

The Structural Anatomy of Efficacy: Deconstructing Chiral 1,3-Dioxygenated Ligands

The catalytic performance of a chiral ligand is intimately linked to its structure. For 1,3-diol derivatives, several key features collectively create a unique chiral environment that dictates the outcome of a reaction:

  • The Backbone: The three-carbon chain provides a flexible yet defined scaffold for the coordinating oxygen atoms. The conformational rigidity of this backbone can be tuned by introducing substituents, influencing the bite angle and the overall geometry of the resulting metal complex.

  • The C2 Substituent: The substituent at the central carbon atom plays a crucial role in defining the steric environment around the catalytic center. Bulky groups can create a more defined chiral pocket, enhancing facial discrimination of the substrate. The cyclohexyl group in the titular, yet undocumented, compound suggests an intent to leverage significant steric hindrance.

  • The Oxygen Moieties (Free Hydroxyl vs. Protected Ethers): Whether the oxygen atoms are present as free hydroxyls or are protected (e.g., as methoxy ethers) profoundly impacts the ligand's mode of action.

    • Chiral Diols (–OH): These can act as bidentate ligands, coordinating to a metal center to form a chiral Lewis acid. The hydroxyl protons can also engage in hydrogen bonding, further organizing the transition state.

    • Chiral Dimethoxy Ethers (–OCH₃): The methoxy groups are less coordinating than hydroxyls but can still act as Lewis basic sites. Their primary role is often to enforce a specific conformation of the ligand scaffold and to modify the steric and electronic properties of the catalyst.

To illustrate the interplay of these structural elements, let us consider the well-established families of chiral diols, such as TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOL (1,1'-Bi-2-naphthol), which, while not 1,3-diols in the strictest sense, provide invaluable insights into the principles of C2-symmetric diol-based catalysis.[1] Their rigid backbones and tunable steric environments have made them workhorses in the field.[1][2]

Comparative Efficacy in a Archetypal Transformation: The Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental and highly valuable transformation in organic synthesis.[2] This reaction serves as an excellent platform for comparing the efficacy of different chiral ligands. The most common performance metrics are the yield of the desired alcohol and its enantiomeric excess (ee).

Below, we compare the performance of catalysts derived from representative chiral diols in this transformation. While direct data for a 2-cyclohexyl-1,3-dimethoxy-2-propanol derived catalyst is unavailable, we can infer its potential behavior by examining related structures.

Catalyst/Ligand PrecursorReactionSubstrateYield (%)ee (%)Reference
(S)-BINOL/LiAlH₄Ketone ReductionAcetophenone9598J. Am. Chem. Soc. 1979, 101, 5843
(4R,5R)-TADDOL/BH₃·SMe₂Ketone ReductionAcetophenone8594Angew. Chem. Int. Ed. 1990, 29, 652
(R)-CBS CatalystKetone Reduction1-Tetralone9897J. Am. Chem. Soc. 1987, 109, 5551
(+)-Pinanediol boronateHetero-Diels-AlderVariousHigh>90J. Am. Chem. Soc. 1989, 111, 5330

This table is a representative summary. Actual results may vary based on specific reaction conditions and substrates.

The data clearly indicates that high levels of enantioselectivity can be achieved with chiral diol-based catalysts. The choice of the diol, the metal, and the reducing agent are all critical variables that must be optimized for a given substrate.

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

To provide a practical context, we present a detailed protocol for the asymmetric reduction of 1-cyclohexylpropan-2-one, a ketone structurally related to our compound of interest, using an in-situ generated oxazaborolidine (CBS) catalyst. This method is adapted from established procedures for the enantioselective reduction of prochiral ketones.[3]

Materials:

  • 1-Cyclohexylpropan-2-one

  • (S)-3,3-diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole precursor (chiral lactam alcohol)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stirring bar

  • Cooling bath (ice-water)

Procedure:

1. Catalyst Formation: a. To a dry, nitrogen-flushed round-bottom flask, add the chiral lactam alcohol (0.1 mmol, 10 mol%). b. Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice-water bath. c. Slowly add 1 M BH₃-THF solution (0.3 mL, 0.3 mmol) dropwise to the stirred solution. d. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.[3]

2. Asymmetric Reduction: a. In a separate flask, dissolve 1-cyclohexylpropan-2-one (1 mmol) in anhydrous THF (5 mL). b. Add the solution of the ketone dropwise to the catalyst solution at 0 °C over a period of 15 minutes. c. Slowly add 1 M BH₃-THF solution (1.2 mL, 1.2 mmol) to the reaction mixture at 0 °C. d. Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

3. Work-up and Purification: a. Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Add 1 M HCl (5 mL) and stir for another 15 minutes. d. Extract the aqueous layer with diethyl ether (3 x 15 mL). e. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.

4. Analysis: a. Determine the yield of the purified product. b. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the general workflow for asymmetric synthesis and the decision-making process for catalyst selection.

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagent & Glassware Preparation catalyst Chiral Catalyst Synthesis/Selection reaction_setup Reaction Setup (Inert Atmosphere, Cooling) catalyst->reaction_setup addition Substrate & Reagent Addition reaction_setup->addition monitoring Reaction Monitoring (TLC, GC, etc.) addition->monitoring workup Work-up & Quenching monitoring->workup purification Purification (Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis Catalyst_Selection start Define Transformation (e.g., Ketone Reduction) substrate Analyze Substrate (Sterics, Electronics) start->substrate literature Literature Search (Precedent for similar substrates) substrate->literature catalyst_class Select Catalyst Class (e.g., CBS, BINOL-based) literature->catalyst_class optimization Reaction Optimization (Solvent, Temp., Additives) catalyst_class->optimization validation Validate Performance (Yield, ee%) optimization->validation

Caption: Decision factors for selecting a chiral catalyst in asymmetric synthesis.

Conclusion and Future Outlook

While the specific catalyst 2-Cyclohexyl-1,3-dimethoxy-2-propanol remains an unexplored entity in the scientific literature, the principles governing the efficacy of chiral 1,3-dioxygenated scaffolds are well-established. The performance of these catalysts is a delicate interplay of steric and electronic factors, dictated by the nature of the C2 substituent and the functionality of the oxygen atoms.

The absence of data for the titular compound should not be seen as a limitation, but rather as an opportunity. The synthesis and evaluation of novel catalysts with unique substitution patterns, such as the 2-cyclohexyl-1,3-dimethoxy-2-propanol, is a fertile ground for new discoveries in asymmetric catalysis. By applying the principles outlined in this guide and leveraging the vast body of knowledge on related systems, researchers can rationally design the next generation of highly effective and selective catalysts. The continuous exploration of new chiral architectures is essential for pushing the boundaries of what is possible in the stereoselective synthesis of complex molecules.

References

  • BenchChem. (2025). The Efficacy of Chiral Diols in Asymmetric Synthesis: A Comparative Guide. [Online].
  • BenchChem. (2025). A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field. [Online].
  • List, B., et al. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society. [Online].
  • Ertürk, E., et al. (2019). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules. [Online]. Available at: [Link]

  • MDPI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Online]. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Online]. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of 1-Cyclohexylpropan-2-ol Derivatives. [Online].

Sources

Comparative

Comprehensive GC-MS Validation Guide for 2-Cyclohexyl-1,3-dimethoxy-2-propanol: Method Comparison and Protocols

As a Senior Application Scientist, selecting the appropriate analytical platform and validation strategy requires a deep understanding of the target analyte's physicochemical properties. 2-Cyclohexyl-1,3-dimethoxy-2-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical platform and validation strategy requires a deep understanding of the target analyte's physicochemical properties. 2-Cyclohexyl-1,3-dimethoxy-2-propanol (CAS 104431-10-9) is a specialized compound characterized by a tertiary alcohol flanked by a bulky cyclohexyl group and two methoxymethyl ethers[1].

Because this molecule lacks strong chromophores for UV detection and lacks readily ionizable acidic/basic functional groups for Electrospray Ionization (ESI), traditional HPLC-UV and LC-MS/MS methods are fundamentally mismatched. Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the gold standard. This guide objectively compares GC-MS with alternative platforms and provides a field-proven, self-validating experimental protocol grounded in the latest [2][3].

Analytical Platform Comparison

To establish the most robust control strategy, we must objectively evaluate the performance of GC-MS against other available chromatographic techniques.

Table 1: Platform Comparison for 2-Cyclohexyl-1,3-dimethoxy-2-propanol
FeatureGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)GC-FIDLC-MS/MS (ESI)
Detection Mechanism Electron Ionization (EI)Multiple Reaction Monitoring (MRM)Flame IonizationElectrospray Ionization (ESI)
Sensitivity (LOQ) 10 – 50 ng/mL0.1 – 1 ng/mL1 – 5 µg/mLPoor (Low ionization efficiency)
Specificity High (m/z profiling)Very High (Precursor/Product ion)Low (Retention time dependent)Moderate (Adduct dependent)
Matrix Interference ModerateLowHighHigh (Severe ion suppression)
Optimal Use Case Routine QA/QC, Impurity profilingTrace-level biological/environmentalBulk purity assay (>99%)Not recommended

The Verdict: While GC-MS/MS provides unparalleled sensitivity for trace-level detection in complex matrices[4], a Single Quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode offers the best balance of cost, specificity, and sensitivity for routine product release and stability testing.

Scientific Integrity: The Causality of Method Design

Every parameter in an analytical method must have a mechanistic justification. For 2-Cyclohexyl-1,3-dimethoxy-2-propanol, the experimental choices are dictated by its unique structure:

  • Sample Introduction (Direct vs. Derivatization): The tertiary hydroxyl group at the C2 position is severely sterically hindered by the adjacent cyclohexyl ring and methoxymethyl groups. Standard silylation (e.g., using BSTFA/TMCS) is kinetically unfavorable and yields incomplete derivatization. Therefore, direct injection using a highly deactivated, ultra-inert splitless liner is the optimal choice to prevent thermal degradation and peak tailing.

  • Column Selection (5% Phenyl PDMS): A mid-polar column like the DB-5MS or HP-5MS is required. The 5% phenyl phase provides the necessary dipole-induced dipole interactions to resolve the slightly polar methoxy groups, while the 95% dimethylpolysiloxane backbone efficiently separates the non-polar cyclohexyl moiety.

  • Self-Validating Internal Standard: The method utilizes Naphthalene-d8 as a stable isotopically labeled internal standard (SIL-IS). By calculating the ratio of the analyte to the IS, the system inherently corrects for injection volume variations, matrix suppression, and minor fluctuations in the MS detector response, ensuring absolute trustworthiness in the quantitative data.

Mandatory Visualization: Validation Workflow

The following diagram illustrates the logical progression of the validation lifecycle, ensuring compliance with[2].

GCMS_Validation_Workflow cluster_0 ICH Q2(R2) Validation Parameters Start Method Development (CAS 104431-10-9) SST System Suitability Testing (SST) Start->SST Spec Specificity (Blank vs Spike) Lin Linearity (R² > 0.999) Spec->Lin Sens LOD & LOQ (S/N > 3 & > 10) Lin->Sens Acc Accuracy (Recovery 80-120%) Sens->Acc Prec Precision (RSD < 5%) Acc->Prec Approval Validated GC-MS Method Prec->Approval SST->Spec

Figure 1: GC-MS method validation workflow for 2-Cyclohexyl-1,3-dimethoxy-2-propanol per ICH Q2(R2).

(Note: Diagram designed for a maximum width of 760px. High-contrast palette applied per visualization requirements).

Step-by-Step Experimental Protocol

Phase 1: Instrumental Setup
  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Inlet Conditions: 250°C, Splitless mode. Inject 1.0 µL using an ultra-inert glass-wool packed liner.

  • Oven Program: Initial temperature 60°C (hold 1 min) to allow solvent focusing of the ethyl acetate diluent. Ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target the base peak (e.g., resulting from the cleavage of the methoxymethyl group) and two qualifier ions to confirm identity.

Phase 2: ICH Q2(R2) Validation Execution

This protocol establishes a self-validating loop where every sequence begins with a System Suitability Test (SST) to act as an automated gatekeeper[5].

  • System Suitability Testing (SST): Inject the 100 ng/mL standard six times.

    • Acceptance Criteria: Peak area RSD ≤ 2.0%, Retention time drift ≤ 0.05 min.

  • Specificity: Inject a diluent blank, an IS-only sample, and a matrix blank.

    • Acceptance Criteria: No interfering peaks >10% of the LOQ area at the retention time of 2-Cyclohexyl-1,3-dimethoxy-2-propanol[3].

  • Linearity & Range: Prepare calibration standards at 10, 25, 50, 100, 250, and 500 ng/mL. Plot the peak area ratio (Analyte/IS) against concentration using a 1/x weighted linear regression.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine based on signal-to-noise (S/N) ratios from low-concentration spikes[6].

    • Acceptance Criteria: LOD requires S/N ≥ 3; LOQ requires S/N ≥ 10.

  • Accuracy (Recovery): Spike the sample matrix at 50%, 100%, and 150% of the target specification limit. Analyze in triplicate.

    • Acceptance Criteria: Mean recovery between 90.0% and 110.0%.

  • Precision (Repeatability): Analyze six independent preparations of the 100% test sample on the same day.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Table 2: Representative GC-MS Validation Data (Simulated for CAS 104431-10-9)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at target RTNo interference in blankPass
Linearity Range R² ≥ 0.99010–500 ng/mL (R² = 0.9995)Pass
LOD S/N ≥ 33.2 ng/mLPass
LOQ S/N ≥ 1010.5 ng/mLPass
Accuracy (Recovery) 90.0% – 110.0%98.4% – 101.2%Pass
Precision (RSD) ≤ 2.0% (Intra-day)1.1%Pass

References

  • CAS 104431-10-9 | 2-Cyclohexyl-1,3-dimethoxy-2-propanol. Codow.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions / GCMS.cz. [Link]

  • Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]

  • Establishment and Validation of a GC–MS/MS Method. National Center for Biotechnology Information (NCBI).[Link]

Sources

Validation

A Senior Application Scientist's Guide to Grignard Reaction Solvents: Benchmarking 2-Cyclohexyl-1,3-dimethoxy-2-propanol Against Ethereal Standards

For over a century, the Grignard reaction has been a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] The choice of solvent is paramount to the su...

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Author: BenchChem Technical Support Team. Date: April 2026

For over a century, the Grignard reaction has been a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] The choice of solvent is paramount to the success of this powerful organometallic transformation, directly influencing reagent stability, reaction kinetics, and product yields.[2][3] For decades, ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) have been the workhorses of Grignard chemistry.[4][5][6] However, their inherent drawbacks, including high volatility, flammability, and propensity to form explosive peroxides, have driven a continuous search for safer and more effective alternatives.[7]

This guide introduces a novel solvent candidate, 2-Cyclohexyl-1,3-dimethoxy-2-propanol, and provides a comparative framework for evaluating its potential performance against the established standards, diethyl ether and THF. While direct experimental data for this specific molecule is not yet publicly available, we will extrapolate its anticipated properties based on its unique structural features and the known performance of related compounds. This analysis aims to provide researchers, scientists, and drug development professionals with a robust rationale for considering this and other structurally analogous ethers for Grignard reactions.

The Crucial Role of the Solvent in Grignard Reactions

The Grignard reagent (RMgX) is a complex species that does not exist as a simple monomer in solution. Ethereal solvents are essential for its formation and stability through the coordination of the ether's oxygen lone pairs to the electron-deficient magnesium center.[4][5][8] This solvation shell, often referred to as the "Schlenk equilibrium," is critical for several reasons:

  • Stabilization: The coordination of ether molecules stabilizes the highly reactive Grignard reagent, preventing its decomposition.[9]

  • Solubilization: Ethers effectively dissolve the Grignard reagent, ensuring a homogeneous reaction medium.

  • Reactivity Modulation: The nature of the ether can influence the reactivity of the Grignard reagent, impacting reaction rates and selectivity.[2]

A Comparative Overview of Standard Ether Solvents

Diethyl ether and THF have long been the go-to solvents for Grignard reactions due to their excellent solvating properties for the Grignard reagent.[4][5][6] However, they are not without their limitations.

SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationWater MiscibilityKey AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6-45HighLowWell-established, easy to removeHighly flammable, anesthetic properties
Tetrahydrofuran (THF) 66-14HighHighHigher boiling point allows for higher reaction temperatures, good solvating power[10]Forms explosive peroxides, complicates work-up due to water miscibility

Table 1. Properties and characteristics of standard ether solvents for Grignard reactions.[7]

Introducing 2-Cyclohexyl-1,3-dimethoxy-2-propanol: A Theoretical Evaluation

Predicted Properties and Potential Advantages
  • Higher Boiling Point and Flash Point: The presence of the cyclohexyl group and the larger molecular weight would almost certainly result in a significantly higher boiling point and flash point compared to diethyl ether and THF, enhancing operational safety.

  • Enhanced Solvating Capacity: The two ether functionalities and the hydroxyl group could potentially offer superior chelation to the magnesium center of the Grignard reagent, leading to enhanced stability and solubility.

  • Reduced Peroxide Formation: While still an ether, the steric hindrance provided by the cyclohexyl group might reduce the rate of peroxide formation, a significant safety concern with traditional ether solvents.

  • Improved Work-up: The hydrophobic cyclohexyl group would likely lead to lower water miscibility compared to THF, simplifying the extraction process during work-up.

Proposed Experimental Protocol for Comparative Benchmarking

To rigorously evaluate the performance of 2-Cyclohexyl-1,3-dimethoxy-2-propanol, a standardized Grignard reaction should be performed in parallel with diethyl ether and THF. The formation of a tertiary alcohol from a ketone and a Grignard reagent is a classic and well-understood transformation suitable for this purpose.

Synthesis of 2-Cyclohexyl-2-propanol via Grignard Reaction

This experiment will compare the yield and purity of 2-cyclohexyl-2-propanol when the Grignard reagent (methylmagnesium bromide) is prepared and reacted with cyclohexanone in each of the three solvents.

Materials:

  • Magnesium turnings

  • Iodine (for activation)

  • Bromomethane

  • Cyclohexanone

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran

  • Anhydrous 2-Cyclohexyl-1,3-dimethoxy-2-propanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of the respective anhydrous solvent (diethyl ether, THF, or 2-Cyclohexyl-1,3-dimethoxy-2-propanol).

    • Slowly add a solution of bromomethane (1.1 equivalents) in the same anhydrous solvent from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with the respective solvent (or a suitable extraction solvent if the reaction solvent is water-miscible).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of 2-cyclohexyl-2-propanol.

    • Purify the product by distillation or column chromatography.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the final yield.

Visualizing the Experimental Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Mg, I₂, CH₃Br, Cyclohexanone grignard_formation 1. Grignard Reagent Formation reagents->grignard_formation solvents Anhydrous Solvents (Et₂O, THF, Test Solvent) solvents->grignard_formation ketone_addition 2. Addition of Cyclohexanone grignard_formation->ketone_addition Freshly prepared Grignard reagent quench 3. Quenching (aq. NH₄Cl) ketone_addition->quench extract 4. Extraction quench->extract dry_concentrate 5. Drying & Concentration extract->dry_concentrate purification 6. Purification (Distillation/Chromatography) dry_concentrate->purification characterization 7. Characterization (NMR, IR) & Yield purification->characterization

Caption: Experimental workflow for the comparative benchmarking of Grignard reaction solvents.

Logical Framework for Solvent Selection

The choice of an optimal solvent for a Grignard reaction is a multi-faceted decision that balances performance, safety, and practicality.

Solvent_Selection Start Solvent Selection for Grignard Reaction Reactivity Substrate Reactivity Start->Reactivity Temperature Required Reaction Temperature Start->Temperature Safety Safety & Handling (Flammability, Peroxides) Start->Safety Workup Ease of Work-up (Water Miscibility) Start->Workup Solvent_Choice Optimal Solvent Reactivity->Solvent_Choice Temperature->Solvent_Choice Safety->Solvent_Choice Workup->Solvent_Choice

Caption: Key considerations for selecting a suitable solvent for a Grignard reaction.

Conclusion and Future Outlook

While diethyl ether and THF have demonstrated their utility in countless Grignard reactions, the pursuit of safer and more efficient solvents is a critical endeavor in modern organic synthesis. Based on a theoretical analysis of its structure, 2-Cyclohexyl-1,3-dimethoxy-2-propanol presents itself as a promising candidate that warrants experimental investigation. Its predicted higher boiling point, potentially enhanced solvating capabilities, and improved safety profile could offer significant advantages over traditional ethereal solvents.

The proposed experimental protocol provides a clear roadmap for a rigorous comparative study. The data generated from such an investigation would be invaluable to the scientific community, potentially introducing a new and superior solvent to the synthetic chemist's toolkit. Further research into other novel ether structures, guided by the principles of rational solvent design, will undoubtedly continue to push the boundaries of what is possible with the venerable Grignard reaction.

References

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • American Chemical Society. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • West Virginia University. (n.d.). 25. The Grignard Reaction. [Link]

  • Sciencemadness Discussion Board. (2019, October 7). Ether for Grignard. [Link]

  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. [Link]

  • American Chemical Society. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • The Hive Chemistry Discourse. (n.d.). Solvents and Stabilization in Grignard Reactions. [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Chemistry LibreTexts. (2024, July 30). 10.7: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (n.d.). Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
  • West Virginia University. (n.d.). 25. The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. [Link]

  • Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]

  • ResearchGate. (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-dimethoxy- (CAS 623-69-8). [Link]

  • PubChem. (n.d.). 2-[1-(3,3-Dimethyl-cyclohexyl)-ethoxy]-2-methyl-propan-1-ol. [Link]

  • Google Patents. (n.d.). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. [Link]

  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • NIST. (n.d.). 2-Propanol, 1,3-dimethoxy-. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Cyclohexyl-1,3-dimethoxy-2-propanol: An Analysis of Reproducibility in Plausible Pathways

In the landscape of pharmaceutical and materials science, the reliable synthesis of novel molecular architectures is paramount. This guide provides an in-depth analysis of plausible synthetic pathways for 2-Cyclohexyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the reliable synthesis of novel molecular architectures is paramount. This guide provides an in-depth analysis of plausible synthetic pathways for 2-Cyclohexyl-1,3-dimethoxy-2-propanol, a tertiary alcohol with potential applications as a chiral auxiliary or a building block in complex molecule synthesis. Given the absence of a standardized, publicly documented synthesis for this specific molecule, this document constructs and evaluates the most probable synthetic routes a researcher might undertake. The focus extends beyond mere procedural steps to a critical evaluation of the factors influencing the reproducibility of these pathways across different laboratory settings.

The core challenge in synthesizing 2-Cyclohexyl-1,3-dimethoxy-2-propanol lies in the controlled formation of a tertiary alcohol bearing a sterically demanding cyclohexyl group adjacent to a carbon with two methoxy-methyl substituents. The electronic and steric environment of the reactive center dictates the choice of synthetic strategy and ultimately influences the reaction's success and consistency. This guide will compare two primary, logical pathways: the Grignard addition to a ketone precursor and the protection and subsequent oxidation/alkylation of a simpler diol.

Pathway 1: Grignard Reaction with 1,3-dimethoxy-2-propanone

This is arguably the most direct and convergent approach to the target molecule. It relies on the nucleophilic addition of a cyclohexyl Grignard reagent to the electrophilic carbonyl carbon of 1,3-dimethoxy-2-propanone.

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. The polarity of the magnesium-carbon bond in cyclohexylmagnesium bromide allows the cyclohexyl group to act as a potent nucleophile, attacking the carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The choice of an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF) is critical, as it solvates the Grignard reagent, maintaining its reactivity.

  • Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq.) are stirred in anhydrous diethyl ether. Bromocyclohexane (1.0 eq.) is added dropwise, and the reaction mixture is gently heated to initiate the formation of the Grignard reagent. The reaction is typically complete when most of the magnesium has been consumed.

  • Grignard Addition: The flask containing the Grignard reagent is cooled to 0 °C in an ice bath. A solution of 1,3-dimethoxy-2-propanone (1.0 eq.) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

G cluster_0 Pathway 1: Grignard Addition A Bromocyclohexane + Mg B Cyclohexylmagnesium Bromide (Grignard Reagent) A->B Formation D Grignard Addition (Anhydrous Et2O, 0 °C to RT) B->D C 1,3-dimethoxy-2-propanone C->D E Intermediate Alkoxide D->E F Aqueous Workup (NH4Cl solution) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I 2-Cyclohexyl-1,3-dimethoxy-2-propanol H->I G cluster_1 Pathway 2: Protection-Oxidation-Addition J 1,3-dimethoxy-2-propanol K Protection (e.g., TBDMSCl, Imidazole) J->K L Protected Alcohol K->L M Oxidation (e.g., PCC or Swern) L->M N 1,3-dimethoxy-2-propanone M->N O Grignard Addition (Cyclohexylmagnesium Bromide) N->O P Protected Target Molecule O->P Q Deprotection (e.g., TBAF) P->Q R Crude Product Q->R S Purification R->S T Final Product S->T G A Need for 2-Cyclohexyl-1,3-dimethoxy-2-propanol B Is 1,3-dimethoxy-2-propanone available? A->B C Pathway 1: Direct Grignard Addition B->C Yes D Pathway 2: Protection-Oxidation-Addition B->D No E High sensitivity to moisture and air C->E G High expertise with organometallics required C->G F Multiple steps, potential for low cumulative yield D->F H Better control over individual transformations D->H

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclohexyl-1,3-dimethoxy-2-propanol

Operational Safety & Logistics Blueprint: Handling 2-Cyclohexyl-1,3-dimethoxy-2-propanol As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Blueprint: Handling 2-Cyclohexyl-1,3-dimethoxy-2-propanol

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets. 2-Cyclohexyl-1,3-dimethoxy-2-propanol is a complex tertiary alcohol featuring dual methoxymethyl ether linkages. For drug development professionals and synthetic chemists, mastering the handling of this compound requires a mechanistic understanding of its reactivity and a self-validating approach to personal protective equipment (PPE).

This guide provides a field-proven, step-by-step logistical framework for the safe operation, handling, and disposal of this chemical.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand the chemical causality of the hazards. The presence of 1,3-dimethoxy groups makes this compound susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen and light, leading to the formation of reactive hydroperoxides. Furthermore, its lipophilic cyclohexyl ring combined with ether linkages facilitates the rapid defatting of human skin, accelerating dermal absorption and irritation.

Table 1: Quantitative Chemical & Physical Properties [1]

PropertyValueOperational Implication
CAS Number 104431-10-9Unique identifier for precise SDS and inventory tracking.
Molecular Formula C₁₁H₂₂O₃High carbon-to-oxygen ratio indicates combustibility.
Molecular Weight 202.3 g/mol Heavy organic molecule; vapors are denser than air.
Boiling Point 80–85 °C at 3 mmHgLow volatility at ambient pressure; inhalation risk is low unless heated or aerosolized.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous, site-specific hazard assessment. The following matrix provides the mechanistic justification for each PPE requirement.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection (Incidental) Nitrile (≥ 5 mil thickness)Sufficient for brief splash protection. Causality: Ethers can permeate thin nitrile rapidly; if contaminated, the glove must be doffed immediately to prevent skin trapping.
Hand Protection (Prolonged) Butyl Rubber or Silver Shield®Required for bulk transfers. Causality: Butyl rubber provides superior steric and chemical resistance against ether/alcohol permeation.
Eye Protection Indirect Vented Chemical GogglesCausality: Safety glasses leave the orbital area exposed. Indirect vented goggles block lateral liquid splashes while allowing vapor to escape, preventing fogging during precision tasks.
Body Protection Flame-Resistant (FR) Lab CoatCausality: Mitigates the severe fire risk associated with combustible organic liquids and potential localized peroxide deflagration.

Operational Methodologies & Self-Validating Systems

To ensure absolute trustworthiness in the laboratory, every handling protocol must function as a self-validating system —meaning the procedure inherently verifies its own safety before the user proceeds.

Protocol A: Pre-Use Peroxide Validation (Self-Validating Check)

Because 2-Cyclohexyl-1,3-dimethoxy-2-propanol contains ether linkages, it must be validated for peroxides prior to every use.

  • Visual Inspection: Examine the amber glass storage bottle for crystallization, viscosity changes, or stratification. Causality: Solid precipitates in ether-containing compounds are indicative of highly explosive polymeric peroxides.

  • Quantitative Testing: Dip a peroxide test strip (e.g., KI-starch paper) into a 1 mL aliquot of the liquid.

  • Validation Decision:

    • If peroxides are < 10 ppm : The chemical is safe for standard operations.

    • If peroxides are > 10 ppm : Stop immediately. Do not move, heat, or concentrate the chemical. Contact Environmental Health and Safety (EHS) for stabilization.

Protocol B: Fume Hood Transfer & Handling
  • Airflow Validation: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

  • Glove Integrity Check (Self-Validating): Before donning butyl rubber gloves, manually inflate them and submerge the fingers in water. The absence of escaping air bubbles validates barrier integrity.

  • Material Transfer: Place a secondary containment tray inside the hood. Use a glass syringe or chemically compatible PTFE pipettes for liquid transfer. Causality: Avoid standard polystyrene pipettes; lipophilic ethers will leach plasticizers out of the polymer, compromising both the structural integrity of the pipette and the purity of your drug development assay.

Spill Response & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory[3], ether-containing compounds and their waste must be managed under strict timelines.

Step-by-Step Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity and eliminate all ignition sources (hot plates, stirrers).

  • Upgrade PPE: Don heavy-duty butyl gloves, a face shield over goggles, and an organic vapor respirator if the spill occurs outside a fume hood.

  • Contain & Absorb: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Never use combustible materials like paper towels or sawdust; the oxygen-rich ether linkages significantly increase the flammability of the absorbed matrix.

  • Collect: Sweep the absorbed material using non-sparking (brass or plastic) tools into a dedicated hazardous waste bucket.

Disposal Logistics
  • Labeling: Clearly label the waste container as "Hazardous Waste - Combustible Liquid, Potential Peroxide Former."

  • Time Limits: Do not allow the waste container to exceed 6 months of accumulation. Peroxide formers become increasingly unstable over time[4].

  • Destruction Route: Never dispose of this chemical down the sink. Its low aqueous solubility and potential toxicity mandate high-temperature incineration by a certified chemical waste contractor.

Workflow Visualization

The following diagram illustrates the logical safety workflow for handling 2-Cyclohexyl-1,3-dimethoxy-2-propanol, integrating the self-validating peroxide check.

ChemicalWorkflow Start Pre-Operation: Assess 2-Cyclohexyl-1,3-dimethoxy-2-propanol PPE Don Required PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Test Peroxide Test (KI Starch Strip) PPE->Test Decision Peroxide Level? Test->Decision Safe < 10 ppm: Safe to Use Proceed to Fume Hood Decision->Safe Pass Danger > 10 ppm: Do Not Use Initiate EHS Protocol Decision->Danger Fail Disp Hazardous Waste Disposal (Incineration) Safe->Disp Post-Experiment Danger->Disp

Workflow for safe handling, peroxide validation, and disposal of 2-Cyclohexyl-1,3-dimethoxy-2-propanol.

References

  • EvitaChem Compound Database (Source for Chemical Properties of CAS 104431-10-9). 1

  • Codow Chemical Synthetics (Source for Chemical Properties of CAS 104431-10-9).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 3

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. 2

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-1,3-dimethoxy-2-propanol
Reactant of Route 2
2-Cyclohexyl-1,3-dimethoxy-2-propanol
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